Tungsten fluoride oxide
Description
Properties
CAS No. |
13520-79-1 |
|---|---|
Molecular Formula |
F4OW F4H4OW |
Molecular Weight |
279.9 g/mol |
IUPAC Name |
oxotungsten;tetrahydrofluoride |
InChI |
InChI=1S/4FH.O.W/h4*1H;; |
InChI Key |
NGKVXLAPSYULSX-UHFFFAOYSA-N |
SMILES |
O=[W].F.F.F.F |
Canonical SMILES |
O=[W].F.F.F.F |
Origin of Product |
United States |
Synthesis Methodologies for Tungsten Fluoride Oxides
Direct Chemical Reaction Routes
Direct chemical reaction routes involve the high-temperature reaction of tungsten-containing precursors with fluorinating agents or the direct combination of the elemental constituents in the gas phase. These methods are effective for producing simple tungsten oxyfluorides like tungsten tetrafluoride oxide (WOF₄) and tungsten difluoride dioxide (WO₂F₂).
Reaction of Tungsten Trioxide with Fluorinating Agents
A primary method for synthesizing tungsten fluoride (B91410) oxides is the reaction of tungsten trioxide (WO₃) with various fluorinating agents. wikipedia.org This approach allows for the substitution of oxygen atoms with fluorine atoms to form oxyfluorides. The specific product often depends on the reaction conditions and the reactivity of the fluorinating agent. Common agents include hydrogen fluoride (HF), bromine trifluoride (BrF₃), and sulfur tetrafluoride (SF₄). wikipedia.org
The reaction with hydrogen fluoride can partially dissolve tungsten trioxide, forming complex fluoro-tungstic acids in solution. tungsten-powder.com In other contexts, treating WO₃ with HF is a recognized route for producing tungsten fluoride compounds. wikipedia.org The reaction can be represented as: WO₃ + 4HF → H₂[WO₂F₄] + H₂O tungsten-powder.com
More direct fluorination to yield tungsten tetrafluoride oxide (WOF₄) can also be achieved. uleth.ca The conditions for these reactions, such as temperature and pressure, are critical in determining the final product distribution.
Table 1: Synthesis of Tungsten Fluoride Oxides from Tungsten Trioxide
| Fluorinating Agent | Precursor | Product | Temperature (°C) | Reference |
|---|---|---|---|---|
| Hydrogen Fluoride (HF) | WO₃ | H₂[WO₂F₄] | Not Specified | tungsten-powder.com |
Gas-Phase Synthesis from Elemental Constituents
Gas-phase synthesis offers a direct route to tungsten fluoride oxides by reacting elemental tungsten with fluorine gas, sometimes in the presence of oxygen. This method is commonly employed for the production of tungsten hexafluoride (WF₆), where tungsten tetrafluoride oxide (WOF₄) is frequently formed as a significant impurity. wikipedia.org The formation of WOF₄ occurs when there is an oxygen source, such as an oxide layer on the tungsten powder or residual oxygen in the reaction chamber.
The synthesis is typically carried out by passing fluorine gas over tungsten powder at elevated temperatures, generally between 350 and 400 °C. wikipedia.orgbuffalotungsten.com The exothermic reaction produces gaseous WF₆, which is then separated from the less volatile WOF₄ by distillation. wikipedia.org
W + 3F₂ → WF₆ (with WOF₄ as a common impurity) wikipedia.org
The reaction can also be intentionally directed towards WOF₄ by controlling the stoichiometry of the reactants, specifically by introducing a controlled amount of oxygen. uleth.ca
Table 2: Gas-Phase Synthesis Parameters
| Reactants | Main Product | Common Impurity/Side Product | Temperature (°C) | Reference |
|---|---|---|---|---|
| W powder, F₂ gas | WF₆ | WOF₄ | 350 - 400 | wikipedia.org |
Solution-Phase and Hydrolysis-Based Syntheses
Solution-based methods provide alternative pathways to tungsten fluoride oxides, often under milder conditions than direct gas-phase reactions. These techniques include the controlled hydrolysis of tungsten hexafluoride, hydrothermal and solvothermal methods that allow for the formation of complex nanostructures, and electrochemical anodization.
Partial Hydrolysis of Tungsten Hexafluoride
The partial hydrolysis of tungsten hexafluoride (WF₆) is a well-documented method for producing tungsten oxyfluorides. When WF₆ comes into contact with water, it undergoes a stepwise hydrolysis reaction, where fluorine atoms are sequentially replaced by hydroxyl groups, which then form tungsten-oxygen bonds. wikipedia.org This process can yield intermediate species such as WOF₄ and WO₂F₂ before eventually forming tungsten trioxide (WO₃). wikipedia.orgresearchgate.netelsevierpure.com
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal synthesis techniques are versatile methods for producing a wide range of inorganic materials, including various forms of tungsten oxide, from aqueous or non-aqueous solutions under high-temperature and high-pressure conditions. sigmaaldrich.comarxiv.orgama-science.org While these methods are extensively used for synthesizing tungsten oxide (WO₃) nanostructures like nanorods, nanowires, and nanosheets, their application can be extended to produce tungsten fluoride oxides by including a fluorine source in the precursor solution. kaist.ac.krresearchgate.netrsc.orgresearchgate.netsemnan.ac.ir
In a typical process, a tungsten precursor, such as tungsten hexachloride (WCl₆) or tungstic acid, is dissolved in a solvent (e.g., water, ethanol) along with a fluoride source. arxiv.orgkaist.ac.kr The mixture is sealed in an autoclave and heated to temperatures typically ranging from 100 to 200 °C. sigmaaldrich.comama-science.org The morphology and crystalline phase of the resulting product can be controlled by adjusting parameters like temperature, pressure, reaction time, and precursor concentration. sigmaaldrich.comresearchgate.net For instance, solvothermal treatment of WCl₆ in ethanol (B145695) can produce monoclinic W₁₈O₄₉ nanorods. kaist.ac.kr The inclusion of fluoride ions in the hydrothermal synthesis of WO₃ can influence the resulting material's properties and may lead to the incorporation of fluorine into the oxide lattice, forming oxyfluorides.
Anodization in Fluoride-Containing Electrolytes
Anodization is an electrochemical process used to grow oxide layers on the surface of metals. For tungsten, performing anodization in an electrolyte containing fluoride ions is a method to produce porous tungsten oxide films. mdpi.com During this process, fluoride ions play a crucial role in the chemical dissolution of the formed oxide, which competes with the oxide growth, leading to the formation of nanoporous structures. mdpi.com
The process involves applying an anodic potential to a tungsten metal substrate immersed in an acidic electrolyte, such as a mixture of (NH₄)₂SO₄ and NH₄F. mdpi.com The fluoride ions in the electrolyte accelerate the chemical dissolution of the tungsten oxide layer. mdpi.com This dissolution process can lead to the formation of soluble fluoro-tungstic species or the incorporation of fluoride into the solid oxide film, thereby forming a tungsten fluoride oxide at the surface. mdpi.com While the primary product is often characterized as WO₃, the interaction with fluoride ions at the oxide/electrolyte interface is a key aspect of the film growth mechanism. mdpi.commdpi.com Studies have shown that while the concentration of fluoride incorporated into the bulk of the anodic oxide film on tungsten can be low, the interaction at the surface is significant for the dissolution and structuring of the film. mdpi.com
Table 3: Summary of Compound Names
| Formula | Compound Name |
|---|---|
| WOF₄ | Tungsten Tetrafluoride Oxide (Tungsten(VI) oxyfluoride) |
| WO₂F₂ | Tungsten Difluoride Dioxide (Tungsten(VI) dioxydifluoride) |
| WO₃ | Tungsten Trioxide |
| WF₆ | Tungsten Hexafluoride |
| HF | Hydrogen Fluoride |
| BrF₃ | Bromine Trifluoride |
| SF₄ | Sulfur Tetrafluoride |
| H₂[WO₂F₄] | Dihydrogen tetrafluoridodioxidotungstate(VI) |
| WCl₆ | Tungsten Hexachloride |
| W₁₈O₄₉ | Tungsten(V,VI) oxide |
| (NH₄)₂SO₄ | Ammonium Sulfate |
| NH₄F | Ammonium Fluoride |
Vapor-Phase Deposition and Growth
Vapor-phase deposition encompasses a family of processes where a thin solid film is formed on a substrate through chemical reactions of gaseous precursors. This approach is particularly advantageous for creating uniform and conformal coatings on complex topographies, a critical requirement in microelectronics and catalysis.
Chemical Vapor Deposition is a versatile technique for synthesizing a wide array of thin films, including tungsten fluoride oxides. The process involves the introduction of volatile precursor gases into a reaction chamber where they decompose and react on a heated substrate to form the desired material.
The choice of precursors is a critical factor in the CVD of tungsten fluoride oxides, as it dictates the deposition chemistry, film properties, and process conditions. A primary precursor for introducing both tungsten and fluorine is tungsten hexafluoride (WF6). umich.eduresearchgate.net It is a volatile and commercially available compound widely used in the deposition of tungsten-based materials. umich.edu
To incorporate oxygen and form a this compound, an oxygen-containing co-reactant is necessary. Common oxygen sources include pure oxygen, air, and alcohols like isopropanol (B130326). umich.eduresearchgate.net For instance, fluorine-doped tungsten oxide thin films have been successfully deposited using a combination of tungsten hexafluoride, difluoroethane (as an additional fluorine source), and isopropanol (as the oxygen source). researchgate.net
The selection of these precursors is guided by several key properties:
Volatility: Precursors must have sufficient vapor pressure at moderate temperatures to be efficiently transported into the CVD reactor.
Thermal Stability: They should be stable enough to prevent premature decomposition in the gas phase but reactive enough to undergo the desired surface reactions at the substrate temperature.
Reactivity: The precursors must react in a controlled manner to yield the desired this compound phase.
Byproducts: The reaction byproducts should be volatile and easily removed from the reaction chamber to avoid film contamination. For example, the use of WF6 can lead to the formation of highly corrosive hydrogen fluoride (HF) if a hydrogen source is present, which can be a concern for substrate integrity. qub.ac.ukharvard.edu
Alternative precursors to WF6 include tungsten hexacarbonyl (W(CO)6), which can be used with an oxygen source to deposit tungsten oxide films. umich.eduharvard.edu While this avoids fluorine-related issues, incorporating fluorine would require a separate fluorine-containing precursor. harvard.edu Tungsten alkoxides have also been explored for tungsten oxide CVD. umich.edu
| Tungsten Precursor | Oxygen Source | Fluorine Source (if separate) | Key Considerations |
|---|---|---|---|
| Tungsten Hexafluoride (WF6) | Isopropanol, Air, O2 | WF6, Difluoroethane | High volatility, potential for HF byproduct. |
| Tungsten Hexacarbonyl (W(CO)6) | O2 | Not typically used for fluoride oxides | Fluorine-free, potential for carbon incorporation. |
| Tungsten Ethoxides (W(OEt)x) | Self-supplying | Not typically used for fluoride oxides | Lower volatility compared to WF6. |
The reaction kinetics in the CVD of tungsten fluoride oxides are complex and depend on several factors, including substrate temperature, precursor partial pressures, and total reactor pressure. In a typical process involving WF6, an oxygen source, and a fluorine co-reactant, the deposition is thermally activated.
For the deposition of fluorine-doped tungsten oxide from tungsten hexafluoride, difluoroethane, and isopropanol, the reaction is performed at atmospheric pressure and a temperature of approximately 400 °C. researchgate.net The proposed mechanism involves the substitution of oxygen with fluorine in the tungsten oxide lattice, leading to an n-type doped material. researchgate.net
The growth rate of the film is influenced by the concentration of the tungsten precursor in the gas phase above the substrate. rsc.org In many CVD processes, the deposition rate initially increases with temperature, plateaus in a mass-transport-limited regime, and then may increase again at higher temperatures where different reaction pathways become dominant.
The interaction between WF6 and the substrate is also a crucial aspect of the initial deposition kinetics. For instance, WF6 can react aggressively with silicon substrates. qub.ac.uk The presence of moisture in the reactor can lead to the formation of tungsten oxides and hydrofluoric acid. qub.ac.uk In the context of this compound deposition, the controlled reaction with an oxygen source is desired. Time-resolved mass spectrometry studies of the reaction between WF6 and Si have shown the formation of WOF4 as a byproduct in the presence of water or oxygen leaks, indicating the favorability of oxyfluoride formation. tue.nl
| Parameter | Effect on Reaction Kinetics | Example Finding |
|---|---|---|
| Substrate Temperature | Influences reaction rates and film crystallinity. | Deposition of F-doped WO3 occurs around 400 °C. researchgate.net |
| Precursor Partial Pressure | Affects deposition rate and film stoichiometry. | Deposition rate can be proportional to the SiH4 partial pressure in W-CVD. nycu.edu.tw |
| Carrier Gas Flow Rate | Impacts reactant concentration at the substrate surface. | Deposition rate can be dependent on the carrier gas flow rate. nycu.edu.tw |
Atomic Layer Deposition is a specialized variant of CVD that allows for the deposition of thin films with atomic-level precision. The technique is based on sequential, self-limiting surface reactions. In a typical ALD cycle for a binary compound, the substrate is first exposed to a precursor containing the first element, followed by a purge to remove unreacted precursor and byproducts. Subsequently, a second precursor containing the second element is introduced, which reacts with the surface species from the first precursor. This cycle is repeated to build the film layer by layer.
The initial stages of ALD, known as nucleation, are highly dependent on the chemical nature of the substrate surface. For the deposition of tungsten fluoride oxides, the interaction of the tungsten precursor, typically WF6, with the substrate is the first critical step.
On oxide substrates such as silicon dioxide (SiO2), aluminum oxide (Al2O3), and titanium dioxide (TiO2), the surface is often terminated with hydroxyl (-OH) groups. These hydroxyl groups can serve as reactive sites for the initial adsorption of WF6. aip.orgresearchgate.net However, studies have shown that the adsorption of WF6 on oxide surfaces can be poor, leading to low deposition rates. diva-portal.orgdiva-portal.org
A key aspect of nucleation in this system is the formation of metal fluoride species on the substrate surface upon exposure to WF6. aip.orgresearchgate.net The nature of these metal fluorides plays a significant role in the subsequent growth. The different nucleation behaviors on various oxide substrates can be attributed to the volatility of the formed metal fluorides. aip.org
On Al2O3: Exposure to WF6 leads to the formation of non-volatile aluminum fluoride (AlF3), which promotes tungsten nucleation. aip.org
On TiO2 and SiO2: The interaction with WF6 can form more volatile metal fluorides (TiF4 and SiFx), which can lead to etching of the substrate and a longer nucleation delay. aip.orgresearchgate.net
The presence of vicinal hydroxyl groups on SiO2 has been shown to promote WF6 adsorption and tungsten nucleation. aip.org Repeated pre-exposures to SiH4, a common co-reactant, can also reduce the nucleation delay by adsorbing on hydroxyl sites and creating a more reactive surface. aip.orgresearchgate.net
| Substrate | Interaction with WF6 | Effect on Nucleation |
|---|---|---|
| Al2O3 | Forms non-volatile AlF3. | Promotes rapid nucleation. aip.org |
| TiO2 | Forms volatile TiF4, leading to etching. | Significant nucleation delay. aip.orgresearchgate.net |
| SiO2 | Forms volatile SiFx, potential for etching. Nucleation occurs at hydroxyl sites. | Slower nucleation compared to Al2O3. aip.orgresearchgate.net |
Area-selective ALD is a desirable process where deposition occurs preferentially on one material over another. The inherent differences in nucleation mechanisms on various substrates can be exploited to achieve selectivity in this compound deposition.
The selectivity in the WF6-based ALD processes often arises from the differential reactivity of the precursor with the intended growth and non-growth surfaces. For instance, tungsten ALD is often more favorable on silicon or metal surfaces than on silicon dioxide. aip.orgresearchgate.net This inherent selectivity, however, can be lost after several ALD cycles. aip.orgresearchgate.net
The formation of non-volatile versus volatile metal fluorides is a key determinant of selectivity. Substrates that form non-volatile fluorides (like Al2O3) will readily nucleate a tungsten-containing film. In contrast, substrates that form volatile fluorides (like TiO2 and SiO2) may experience an initial etching phase, which can be leveraged for selective deposition by carefully controlling the process parameters. aip.orgresearchgate.net
The temperature dependence of the WF6 reaction with the substrate surface can also be used to enhance selectivity. By reducing the process temperature, the probability of the reaction between WF6 and surface hydroxyl groups on a non-growth surface like SiO2 can be significantly reduced, thus widening the selectivity window. aip.org
Furthermore, surface preparation is crucial. Modifying the surface termination, for example, by removing hydroxyl groups through annealing, can impede nucleation on non-growth areas and improve selectivity. researchgate.net
Atomic Layer Deposition (ALD) Approaches
Solid-State Reaction Pathways
Solid-state reactions are a traditional and fundamental approach for synthesizing inorganic materials, including tungsten fluoride oxides. These methods typically involve the high-temperature reaction of solid precursors to facilitate the diffusion of ions and the formation of new crystalline phases.
A significant advancement in solid-state synthesis is the use of high-speed techniques like Spark Plasma Sintering (SPS). SPS combines uniaxial pressure and a pulsed direct current to achieve rapid heating and consolidation of powdered precursors. This method has been successfully employed for the high-speed solid-state fluorination of tungsten trioxide (WO₃) to produce mixed-valent tungsten oxide fluorides (WO₃₋ₓFₓ).
In a typical SPS process, tungsten trioxide powder is mixed with a fluorinating agent, such as Polytetrafluoroethylene (PTFE), and subjected to the SPS treatment. The reaction is remarkably fast, yielding substantial amounts of the target material in under 10 minutes. researchgate.netresearchgate.net This rapid synthesis produces metastable WO₃₋ₓFₓ nanoparticles with a high fluorine content, where 'x' can range from 0 to 0.65. researchgate.netresearchgate.net Electron diffraction analysis has revealed an orthorhombic ReO₃-type structure for these materials. researchgate.net A key advantage of the SPS technique is that the resulting nanoparticles exhibit high photocatalytic activity, a property not observed in the bulk materials produced by conventional methods. researchgate.netresearchgate.net The catalytic activity is attributed to the unique microstructure developed during the high-speed processing. researchgate.netresearchgate.net
Table 1: Comparison of SPS and Conventional Solid-State Synthesis for WO₃₋ₓFₓ
| Parameter | High-Speed Solid-State Fluorination (SPS) | Conventional Solid-State Synthesis |
| Reaction Time | < 10 minutes researchgate.netresearchgate.net | Days or weeks researchgate.net |
| Product Form | Nanoparticles researchgate.netresearchgate.net | Bulk phases researchgate.netresearchgate.net |
| Photocatalytic Activity | High researchgate.netresearchgate.net | Inactive researchgate.netresearchgate.net |
| Fluorine Content (x) | 0 < x < 0.65 researchgate.netresearchgate.net | Not specified |
| Mechanism | Simultaneous reaction and consolidation researchgate.net | Slow solid-state diffusion researchgate.net |
Conventional solid-state synthesis of tungsten fluoride oxides stands in contrast to the rapid SPS method. These traditional techniques are characterized by their slow reaction rates, which are limited by the diffusion of atoms or ions through the solid reactant and product phases. researchgate.net This typically requires prolonged high-temperature treatment, often lasting for days or even weeks, in sealed ampoules or tubes to prevent the loss of volatile fluorine-containing species. researchgate.netresearchgate.net
While effective in producing bulk crystalline phases of tungsten fluoride oxides, these methods are energy-intensive. researchgate.net Furthermore, the bulk materials of WO₃₋ₓFₓ synthesized via these conventional routes have been found to be catalytically inactive, highlighting the significant influence of the synthesis method on the functional properties of the final product. researchgate.netresearchgate.net The reaction between tungsten oxides and fluorinating agents like PTFE can also be performed under these conditions, though higher temperatures (above 600 °C) can lead to the undesirable reduction of WO₃ to WO₂. kobe-u.ac.jp
Electrochemical Deposition Techniques
Electrochemical methods offer pathways for the synthesis of thin films with controlled thickness and morphology. While direct electrodeposition of tungsten fluoride oxides is not extensively documented, related techniques provide a foundation for potential synthesis routes.
The electrodeposition of tungsten oxide (WO₃) films is a well-established process. taylorandfrancis.comresearchgate.net This technique involves the cathodic deposition of WO₃ onto a conductive substrate, such as indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) glass, from a precursor solution. researchgate.netresearchgate.net A common precursor is peroxotungstic acid, prepared by dissolving tungsten powder in hydrogen peroxide. taylorandfrancis.com By applying a constant voltage, uniform and compact films of amorphous WO₃ can be grown, with the thickness being proportional to the deposition time. researchgate.net
While the direct subsequent fluorination of these electrodeposited WO₃ films to form stable this compound films is not a widely reported standard procedure, this two-step process remains a potential synthesis route. Such a post-deposition treatment could theoretically involve exposing the WO₃ film to a fluorine-containing atmosphere (e.g., HF or F₂ gas) at elevated temperatures. This approach would allow for the independent control of film deposition and the degree of fluorination, potentially enabling the tuning of the material's properties.
Chemical Bath Deposition (CBD) is a simple and economical solution-based method for depositing thin films. wikipedia.org This technique has been used to prepare tungsten oxide (WO₃) films on fluorine-doped tin oxide (FTO) coated glass substrates. researchgate.net In this process, the FTO substrate is immersed in an aqueous chemical bath containing precursors like sodium tungstate (B81510) (Na₂WO₄·2H₂O) at elevated temperatures (e.g., 90–95°C). researchgate.net
It is important to note that in this methodology, the fluorine is a component of the conductive substrate (FTO) and is not incorporated into the deposited film to form a this compound. The FTO serves as a transparent and conductive platform for the growth of the tungsten oxide film. researchgate.net The resulting WO₃ films have been shown to exhibit electrochromic properties. researchgate.net This method highlights the compatibility of tungsten oxide deposition with fluorine-containing materials, which is relevant for creating layered devices.
Coordination Complex Synthesis and Ligand Exchange
A versatile and precise method for synthesizing tungsten fluoride oxides, particularly WOF₄ and WO₂F₂, involves the use of coordination chemistry and ligand exchange reactions. This approach provides a route to molecular complexes that can serve as precursors for solid-state materials or be studied for their own unique properties.
A general and effective route begins with the reaction of tungsten hexafluoride (WF₆) with an oxygen source, such as hexamethyldisiloxane (B120664) (O(SiMe₃)₂), in a coordinating solvent like acetonitrile (B52724) (MeCN). wikipedia.org This reaction facilitates a fluorine/oxygen exchange and results in the formation of the convenient synthon [WOF₄(MeCN)]. researchgate.netwikipedia.org This synthon is a valuable starting material because the coordinated acetonitrile ligand can be readily displaced by other neutral N- or O-donor ligands. researchgate.net
By reacting [WOF₄(MeCN)] with one molar equivalent of a monodentate ligand (L), complexes of the type [WOF₄L] can be synthesized. To produce complexes of WO₂F₂, the synthon can be reacted with two molar equivalents of a ligand (L') in the presence of another equivalent of HMDSO, affording [WO₂F₂L'₂]. researchgate.net This stepwise approach allows for the controlled synthesis of a wide variety of tungsten oxide fluoride coordination complexes. The resulting products are often characterized by techniques such as IR and ¹⁹F NMR spectroscopy, as well as single-crystal X-ray diffraction. researchgate.net
Table 2: Examples of this compound Complexes Synthesized via Ligand Exchange
| Synthon | Ligand (L or L') | Molar Ratio (Synthon:Ligand:HMDSO) | Resulting Complex |
| [WOF₄(MeCN)] | Triphenylphosphine (B44618) oxide (OPPh₃) | 1:1:0 | [WOF₄(OPPh₃)] researchgate.net |
| [WOF₄(MeCN)] | Pyridine (B92270) (py) | 1:1:0 | [WOF₄(py)] wikipedia.org |
| [WOF₄(MeCN)] | Dimethyl sulfoxide (B87167) (dmso) | 1:1:0 | [WOF₄(dmso)] researchgate.net |
| [WOF₄(MeCN)] | Triphenylphosphine oxide (OPPh₃) | 1:2:1 | [WO₂F₂(OPPh₃)₂] researchgate.net |
| [WOF₄(MeCN)] | Pyridine (py) | 1:2:1 | [WO₂F₂(py)₂] researchgate.net |
| [WOF₄(MeCN)] | 1,10-phenanthroline | 1:1:1 | [WO₂F₂(1,10-phenanthroline)] researchgate.net |
Formation of Tungsten(VI) Oxide Fluoride Complexes with Neutral Donor Ligands
A convenient and widely utilized precursor for the synthesis of Tungsten(VI) oxide fluoride complexes is the acetonitrile adduct, [WOF₄(MeCN)]. This compound serves as a versatile starting material, allowing for the facile displacement of the weakly bound acetonitrile ligand by a variety of other neutral N- or O-donor ligands. researchgate.netsoton.ac.uk The synthesis of [WOF₄(MeCN)] itself is achieved through the reaction of tungsten hexafluoride (WF₆) with bis(trimethylsilyl) ether ((SiMe₃)₂O) in acetonitrile (MeCN). researchgate.net
The general approach involves reacting [WOF₄(MeCN)] with a stoichiometric amount of the desired neutral ligand (L) in an appropriate solvent, typically acetonitrile or dichloromethane. This straightforward substitution reaction yields complexes of the type [WOF₄L]. A range of monodentate ligands have been successfully incorporated using this method, including phosphine (B1218219) oxides, sulfoxides, and pyridines. researchgate.netsoton.ac.uk
For instance, the reaction of [WOF₄(MeCN)] with one molar equivalent of triphenylphosphine oxide (OPPh₃), trimethylphosphine (B1194731) oxide (OPMe₃), dimethyl sulfoxide (dmso), or pyridine (py) affords the corresponding [WOF₄L] complexes. researchgate.net These complexes are typically moisture-sensitive white powders that can be characterized by various spectroscopic techniques. soton.ac.ukresearchgate.net
The formation of these adducts can be represented by the following general equation:
[WOF₄(MeCN)] + L → [WOF₄L] + MeCN
Detailed below are examples of specific Tungsten(VI) oxide fluoride complexes formed with neutral donor ligands.
Table 1: Synthesis of [WOF₄L] Complexes from [WOF₄(MeCN)]
| Ligand (L) | Product | Characterization Highlights | Reference |
| Triphenylphosphine oxide (OPPh₃) | [WOF₄(OPPh₃)] | X-ray crystallography reveals a distorted octahedral geometry with the OPPh₃ ligand trans to the W=O bond. researchgate.netsoton.ac.uk | researchgate.netsoton.ac.uk |
| Trimethylphosphine oxide (OPMe₃) | [WOF₄(OPMe₃)] | Characterized by spectroscopic methods, showing similar features to the OPPh₃ analogue. researchgate.netsoton.ac.uk | researchgate.netsoton.ac.uk |
| Dimethyl sulfoxide (dmso) | [WOF₄(OSMe₂)] | Spectroscopic data confirms the formation of the complex. researchgate.netsoton.ac.uk | researchgate.netsoton.ac.uk |
| Pyridine (py) | [WOF₄(py)] | Spectroscopically identical to samples prepared by other routes. researchgate.netsoton.ac.uk | researchgate.netsoton.ac.uk |
In addition to the formation of WOF₄ adducts, the [WOF₄(MeCN)] synthon can be utilized to prepare tungsten dioxide difluoride (WO₂F₂) complexes. The reaction of [WOF₄(MeCN)] with a neutral ligand (L') in the presence of an oxygen source, such as (SiMe₃)₂O, in a 1:2:1 molar ratio leads to the formation of [WO₂F₂L'₂] complexes. researchgate.net
Fluoride-Ion Abstraction Reactions and Adduct Formation
Tungsten oxide tetrafluoride (WOF₄) exhibits Lewis acidic character and can react with strong fluoride-ion acceptors to form anionic complexes. researchgate.netuleth.ca This reactivity allows for the synthesis of salts containing the pentafluorooxotungstate(VI) anion, [WOF₅]⁻, and the nonafluorodioxoditungstate(VI) anion, [W₂O₂F₉]⁻. researchgate.netaalto.fi
A notable example is the reaction of WOF₄ with xenon hexafluoride (XeF₆) in anhydrous hydrogen fluoride (aHF). This reaction leads to the formation of salts containing the [WOF₅]⁻ and [W₂O₂F₉]⁻ anions, with cations such as [XeF₅]⁺ and [Xe₂F₁₁]⁺. researchgate.net The specific product obtained can be influenced by the reaction stoichiometry and conditions. The formation of the [WOF₅]⁻ anion can also be achieved through the hydrolysis of WF₆ adducts, such as WF₆(1,10-phenanthroline), in acetonitrile. nih.gov
The fluoride-ion abstraction can be represented by the following simplified equations:
WOF₄ + F⁻ → [WOF₅]⁻ 2WOF₄ + F⁻ → [W₂O₂F₉]⁻
Furthermore, the reaction of WOF₄ with alkali metal fluorides (AF, where A = Li - Cs) in anhydrous hydrogen fluoride has been shown to produce salts of the formula A[W₂O₂F₉]. aalto.fi
Stronger Lewis acids, such as arsenic pentafluoride (AsF₅), can also be employed to abstract a fluoride ion from tungsten imido complexes, which are analogous to the oxide, to generate the neutral [W(NR)F₄]ₓ species. uleth.ca This demonstrates the versatility of fluoride-ion abstraction in generating a range of tungsten fluoride species.
The dissolution of WOF₄ in sulfur tetrafluoride (SF₄) results in the formation of [SF₃][W₂O₂F₉], showcasing another route to the dimeric anion. acs.org
Table 2: Examples of Anionic this compound Species and their Synthesis
| Anionic Species | Synthetic Route | Counter-ion Example(s) | Reference |
| [WOF₅]⁻ | Reaction of WOF₄ with XeF₆ in aHF | [XeF₅]⁺, [Xe₂F₁₁]⁺ | researchgate.net |
| [WOF₅]⁻ | Hydrolysis of WF₆(1,10-phenanthroline) in CH₃CN | (1,10-phen-H)⁺ | nih.gov |
| [W₂O₂F₉]⁻ | Reaction of WOF₄ with XeF₆ in aHF | [XeF₅]⁺, [Xe₂F₁₁]⁺ | researchgate.net |
| [W₂O₂F₉]⁻ | Reaction of WOF₄ with alkali metal fluorides in aHF | Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺ | aalto.fi |
| [W₂O₂F₉]⁻ | Dissolution of WOF₄ in SF₄ | [SF₃]⁺ | acs.org |
Advanced Characterization Techniques for Tungsten Fluoride Oxides
Structural Probing
Structural analysis of tungsten fluoride (B91410) oxides is fundamental to understanding their physical and chemical behavior. A variety of diffraction and imaging techniques are employed to elucidate their atomic arrangements and microstructural features.
X-ray diffraction (XRD) is a powerful non-destructive technique for investigating the crystalline structure of materials. It provides information on phase composition, lattice parameters, and crystal symmetry. For a comprehensive structural solution, single-crystal X-ray diffraction is the gold standard, offering precise determination of atomic positions, bond lengths, and bond angles.
Research has shown that tungsten oxytetrafluoride (WOF₄) crystallizes in a tetrameric form. Single-crystal X-ray diffraction studies have revealed that WOF₄ possesses a tetragonal crystal system with the space group I4. In this structure, the tungsten atoms are coordinated to one terminal oxygen atom and five fluorine atoms, with four of the fluorine atoms acting as bridges between adjacent tungsten centers.
In the case of tungsten dioxodifluoride (WO₂F₂), its structural characterization has often been carried out on its adducts. For instance, the 2,2′-bipyridyl adduct, WO₂F₂·bipy, has been analyzed using single-crystal X-ray diffraction. The study revealed a monoclinic crystal system with the space group P2₁/n. In this complex, the tungsten atom is in a distorted octahedral environment, coordinated to two oxygen atoms, two fluorine atoms, and two nitrogen atoms from the bipyridyl ligand.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Tungsten Oxytetrafluoride | WOF₄ | Tetragonal | I4 | a = b = 12.42 Å, c = 3.98 Å |
| Tungsten Dioxodifluoride Bipyridyl Adduct | WO₂F₂·(C₁₀H₈N₂) | Monoclinic | P2₁/n | a = 8.637(1) Å, b = 13.823(2) Å, c = 9.526(2) Å, β = 109.98(2)° |
Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED) and Automated Electron Diffraction Tomography (ADT), are invaluable for obtaining crystallographic information from nano- and micro-sized crystals, which may be too small for conventional single-crystal XRD. SAED, typically performed in a transmission electron microscope (TEM), can provide information about the crystallinity and lattice parameters of a selected area of a sample. A crystalline sample will produce a pattern of sharp spots, while an amorphous material will generate diffuse rings.
ADT is a more advanced technique that involves collecting a series of electron diffraction patterns as the crystal is tilted. This dataset can then be used to determine the unit cell and solve the crystal structure. While these techniques have been extensively applied to various materials, specific studies detailing the use of SAED or ADT for the structural analysis of tungsten fluoride oxides are not widely available in the reviewed literature. However, the principles of these techniques suggest their high potential for characterizing novel nanocrystalline or multiphasic this compound materials.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential tools for visualizing the morphology and microstructure of materials at the micro- and nanoscale. SEM provides high-resolution images of the surface topography of a sample, revealing information about particle size, shape, and aggregation. TEM, on the other hand, allows for the observation of the internal structure of a material, including the imaging of crystal lattices, defects, and grain boundaries.
Spectroscopic Investigations
Spectroscopic techniques are employed to probe the vibrational and electronic properties of tungsten fluoride oxides, providing information on chemical bonding, elemental composition, and oxidation states.
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule or crystal lattice. It is highly sensitive to the local chemical environment and symmetry, making it an excellent tool for identifying different phases and studying structural changes.
The Raman spectra of tungsten fluoride oxides are expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of W-O and W-F bonds. Studies on tungsten oxyfluoride glasses have identified vibrational modes associated with different structural units. For instance, vibrations of [WO₄] tetrahedra, [WO₆] octahedra, and [WF₆] octahedra have been assigned to specific regions of the Raman spectrum. The positions of these bands can provide insights into the coordination environment of the tungsten atom and the degree of polymerization of the oxyfluoride network.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Unit |
|---|---|---|
| W-O stretching | 850 - 950 | [WO₄] tetrahedra |
| W-O-W bridging | 600 - 800 | Polymeric units |
| W-F stretching | 650 - 750 | [WF₆] octahedra |
| O-W-O bending | 300 - 400 | [WO₄] and [WO₆] units |
| F-W-F bending | 200 - 300 | [WF₆] octahedra |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For tungsten fluoride oxides, XPS can be used to confirm the presence of tungsten, oxygen, and fluorine. More importantly, the high-resolution spectra of the W 4f, O 1s, and F 1s core levels can provide detailed information about the chemical bonding and oxidation states. The binding energy of the W 4f core level is particularly sensitive to the oxidation state of the tungsten atom. In its highest oxidation state (+6), as expected in stoichiometric WOF₄ and WO₂F₂, the W 4f₇/₂ peak is typically observed in the range of 35-36 eV. thermofisher.com The presence of lower oxidation states, such as W⁵⁺ or W⁴⁺, would result in peaks at lower binding energies.
The O 1s spectrum can distinguish between oxygen in the oxide lattice (typically around 530-531 eV) and oxygen in hydroxyl groups or adsorbed water, which appear at higher binding energies. The F 1s peak in metal fluorides is generally observed around 684-685 eV. The precise binding energies and peak shapes can provide valuable information about the local chemical environment of each element in the this compound structure.
| Core Level | Expected Binding Energy Range (eV) | Information Provided |
|---|---|---|
| W 4f₇/₂ | ~35 - 36 for W⁶⁺ | Tungsten oxidation state |
| O 1s | ~530 - 531 | Lattice oxygen vs. other oxygen species |
| F 1s | ~684 - 685 | Fluorine chemical environment |
Surface and Interface Analysis
The properties and performance of this compound thin films are often dictated by their surface and interfacial characteristics. A range of high-resolution microscopy and spectrometry techniques are employed to investigate the surface topography, chemical composition, and electronic properties at the nanoscale.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Depth Profiling and Interfacial Chemistry
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost atomic layers of a solid. researchgate.netresearchgate.net In the context of this compound thin films, ToF-SIMS is invaluable for depth profiling and understanding the chemistry at interfaces.
The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy. researchgate.net
Key Research Applications:
Depth Profiling: By rastering a sputtering ion beam to progressively remove material, ToF-SIMS can generate a depth profile that reveals the distribution of elements and chemical species as a function of depth. uwo.ca This is crucial for analyzing multilayer structures, identifying buried interfaces, and assessing the uniformity of the film composition. For this compound films, depth profiling can quantify the distribution of tungsten, oxygen, and fluorine throughout the film thickness and into the substrate.
Interfacial Chemistry: ToF-SIMS provides detailed chemical information about the interface between the this compound film and the substrate, as well as any interfaces within a multilayer stack. It can detect trace amounts of contaminants or intermixed layers at these interfaces, which can significantly impact device performance. researchgate.net
3D Chemical Imaging: By combining depth profiling with lateral imaging, ToF-SIMS can create three-dimensional chemical maps of the sample, providing a comprehensive view of the spatial distribution of different chemical components. mdpi.com
The following table illustrates the capabilities of ToF-SIMS for the analysis of this compound films.
| Analysis Mode | Information Provided | Relevance to Tungsten Fluoride Oxides |
| Surface Spectrum | Elemental and molecular composition of the top 1-2 nanometers. researchgate.net | Identification of surface contaminants and the stoichiometry of the outermost layer. |
| Depth Profile | Elemental and molecular distribution as a function of depth. uwo.ca | Characterization of film thickness, compositional uniformity, and the sharpness of the film-substrate interface. |
| 3D Imaging | Three-dimensional visualization of the spatial distribution of chemical species. mdpi.com | Mapping the distribution of W, O, and F within the film and identifying localized impurities or defects. |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Ellipsometry for Film Thickness and Optical Response
Spectroscopic Ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index, n, and extinction coefficient, k) of thin films. slideshare.nettofwerk.com It measures the change in the polarization state of light upon reflection from a sample surface. slideshare.net
For this compound films, spectroscopic ellipsometry is a primary method for in-situ and ex-situ characterization of film growth and for determining its optical response over a wide spectral range. The experimental data (the ellipsometric angles Ψ and Δ) are fitted to a model that describes the optical structure of the sample, typically consisting of the substrate, the film, and a surface roughness layer.
Key Research Findings:
Film Thickness and Roughness: The technique provides highly accurate measurements of the film thickness, from a few angstroms to several micrometers, as well as the thickness of any surface roughness layer. slideshare.net
Optical Constants: The wavelength-dependent refractive index (n) and extinction coefficient (k) are extracted from the model fitting. These optical constants are intrinsic properties of the material and are related to its electronic structure and composition. For tungsten oxide films, the refractive index is typically in the range of 2.2 to 2.7 in the visible spectrum for amorphous films. doi.orgwikipedia.org The incorporation of fluorine is expected to modify these values.
Material Properties: From the optical constants, other material properties such as the optical bandgap can be derived. Changes in the optical properties can be correlated with variations in film stoichiometry, density, and crystallinity.
The table below shows representative optical properties for tungsten oxide films, which can be used as a baseline for understanding the effects of fluorination.
| Property | Typical Value Range (for WO₃) | Measurement Technique |
| Refractive Index (n) at 633 nm | 2.2 - 2.7 (amorphous) doi.orgwikipedia.org | Spectroscopic Ellipsometry |
| Extinction Coefficient (k) at 633 nm | < 0.01 (in transparent region) | Spectroscopic Ellipsometry |
| Film Thickness | Å to µm | Spectroscopic Ellipsometry |
| Surface Roughness | nm scale | Spectroscopic Ellipsometry |
This table is interactive. Click on the headers to sort the data.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography and Local Electronic Properties
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe techniques that provide high-resolution imaging of surfaces at the nanoscale and, in the case of STM, information about local electronic properties.
Atomic Force Microscopy (AFM): AFM generates a three-dimensional topographic map of a surface by scanning a sharp tip attached to a cantilever across the sample. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create the image. AFM can be operated in various modes to probe not only topography but also mechanical and electrical properties. For this compound films, AFM is primarily used to:
Visualize Surface Morphology: To obtain high-resolution images of the film's surface, revealing features such as grain boundaries, crystallites, and defects.
Quantify Surface Roughness: To calculate statistical parameters of surface roughness, such as the root-mean-square (RMS) roughness, which is a critical parameter for many optical and electronic applications.
Scanning Tunneling Microscopy (STM): STM operates based on the quantum mechanical tunneling of electrons between a sharp conducting tip and a conducting or semiconducting sample surface. researchgate.net The tunneling current is exponentially dependent on the tip-sample distance, which allows for atomic-resolution imaging. In addition to topographic imaging, STM can be used in a spectroscopic mode (Scanning Tunneling Spectroscopy, STS) to probe the local density of electronic states (LDOS) of the surface. researchgate.net For this compound films, STM and STS can provide:
Atomic-Scale Topography: To image the arrangement of atoms on the surface, providing insights into the surface structure and reconstructions.
Local Electronic Properties: To measure the LDOS as a function of energy at specific locations on the surface. This can reveal the electronic bandgap, defect states, and variations in electronic properties across the surface.
The following table summarizes the primary applications of AFM and STM for the characterization of this compound surfaces.
| Technique | Primary Information | Relevance to Tungsten Fluoride Oxides |
| AFM | 3D surface topography, surface roughness. | Characterization of film morphology, grain size analysis, and quality control of the film surface. |
| STM/STS | Atomic-resolution topography, local density of electronic states (LDOS). researchgate.net | Investigation of the atomic surface structure, determination of the local electronic bandgap, and characterization of electronic defects. |
This table is interactive. Click on the headers to sort the data.
Mechanistic Investigations of Tungsten Fluoride Oxide Reactions
Hydrolysis Reaction Pathways
The hydrolysis of tungsten fluoride (B91410) oxides is a fundamental process that governs their stability and transformation in the presence of water. This reaction is a key factor in the synthesis of tungsten oxides from fluoride precursors.
The gas-phase hydrolysis of tungsten hexafluoride (WF₆) to tungsten trioxide (WO₃) proceeds through a series of tungsten fluoride oxide intermediates, primarily tungsten oxide tetrafluoride (WOF₄) and tungsten dioxide difluoride (WO₂F₂). elsevierpure.comresearchgate.net First-principles calculations have elucidated a multi-step mechanism for this conversion. elsevierpure.com
The initial steps involve the formation of stable adducts between the tungsten fluoride species (WF₆, WOF₄, WO₂F₂) and water molecules. elsevierpure.comresearchgate.net Following adduct formation, a rapid reaction occurs where a fluorine ligand is substituted by a hydroxyl group, releasing hydrogen fluoride (HF). elsevierpure.com This process continues in a stepwise manner, progressively replacing fluorine atoms with oxygen atoms.
Computational studies have identified the hydrolysis of WOF₄ as the kinetic bottleneck of the entire process. elsevierpure.comresearchgate.net This is attributed to a significantly higher activation energy barrier for the reaction involving the trans isomeric complex of the WOF₄-H₂O adduct compared to its cis counterpart. elsevierpure.com While gaseous WOF₄, WO₂F₂, and WO₃ are predicted to be unstable, their polymerization can reduce this instability, leading to solidification. elsevierpure.comresearchgate.net
| Reactant | Intermediate/Product | Key Mechanistic Feature | Reference |
|---|---|---|---|
| WF₆ + H₂O | WOF₄ | Formation of a stable adduct followed by F/OH substitution. | elsevierpure.comresearchgate.net |
| WOF₄ + H₂O | WO₂F₂ | This step is the rate-limiting bottleneck for the overall hydrolysis. | elsevierpure.com |
| WO₂F₂ + H₂O | WO₃ | Final step in the gas-phase hydrolysis to form tungsten trioxide. | elsevierpure.comresearchgate.net |
Even trace amounts of water can significantly influence the reaction outcomes of tungsten fluoride species, leading to the formation of specific hydrolysis products. The high reactivity of the W-F bond towards H₂O makes these systems highly sensitive to moisture. researchgate.net
For instance, the hydrolysis of the [Xe₂F₁₁][WOF₅] salt by residual water contaminants in a hydrogen fluoride (HF) solvent does not lead to complete oxidation but results in the formation of a mixed xenon oxide fluoride complex, [XeF₅][WOF₅]·XeOF₄. researchgate.net Similarly, the reaction of WF₆ in the presence of trace water can generate the dinuclear anion [W₂O₂F₉]⁻, which is readily identifiable by its characteristic ¹⁹F NMR spectrum. researchgate.net The controlled hydrolysis of hexafluorides like WF₆ can also lead to the formation of complex salts such as oxonium (μ-fluoro)bis(tetrafluorooxotungstate(VI)). acs.org This demonstrates that substoichiometric amounts of water can lead to complex oxofluoro anions rather than simple oxides.
Fluoride Ion Interaction Mechanisms
Tungsten fluoride oxides exhibit Lewis acidic character, enabling them to participate in fluoride ion exchange reactions. This behavior is central to their interaction with other ionic species and surfaces.
Tungsten oxide tetrafluoride (WOF₄) is a sufficiently strong Lewis acid to abstract a fluoride ion (F⁻) from suitable donors. researchgate.net Research has shown that WOF₄ can abstract F⁻ from the fluorohydrogenate anion, [(HF)ₙF]⁻, in an anhydrous hydrogen fluoride (aHF) solvent. This abstraction leads to the formation of the pentafluorooxotungstate(VI) anion, [WOF₅]⁻, and the nonafluorodioxoditungstate(VI) anion, [W₂O₂F₉]⁻. researchgate.net
The equilibrium in such systems can be represented as: WOF₄ + [(HF)ₙF]⁻ ⇌ [WOF₅]⁻ + nHF 2WOF₄ + [(HF)ₙF]⁻ ⇌ [W₂O₂F₉]⁻ + nHF
This Lewis acidity allows for the synthesis of various oxofluorotungstate salts. researchgate.net
This compound complexes can react with hydroxyl groups present on the surface of oxide materials like silica (B1680970) (SiO₂). A study on the novel complex W(=O)Np₃F reacting with a dehydroxylated silica surface demonstrated a dual reaction pathway. kaust.edu.sa The interaction proceeds through both the silanolysis of the W-F bond and the opening of a siloxane bridge (Si-O-Si) on the silica surface. kaust.edu.sa
This reaction grafts the tungsten complex onto the surface, forming a (≡SiO)W(=O)Np₃ species, and simultaneously creates a silicon-fluoride (Si-F) fragment on the surface. kaust.edu.sa The affinity of silicon for fluoride is a driving force for this reaction pathway. The presence of the Si-F group in the vicinity of the grafted tungsten center can enhance its catalytic activity by decreasing the electron density at the tungsten atom. kaust.edu.sa
Anodic Oxidation Mechanisms
The anodic oxidation of tungsten in fluoride-containing electrolytes is a complex electrochemical process that leads to the formation of a passive oxide film whose dissolution is enhanced by fluoride ions. researchgate.net This process is critical for applications such as the electrosynthesis of nanoporous tungsten oxide layers for photo-catalysis. mdpi.combohrium.com
Studies in neutral sulfate-fluoride solutions show that the steady-state currents in the passivation range increase significantly with higher fluoride concentrations, indicating an accelerated dissolution of the tungsten oxide film. researchgate.netmdpi.com The mechanism involves the growth of a thin, nonstoichiometric oxide layer through which tungsten dissolution occurs. mdpi.com
A proposed kinetic model suggests that the process is mediated by point defects within the oxide film. researchgate.netresearchgate.net The interaction and recombination of these defects, such as cation and anion vacancies, are influenced by the fluoride concentration at the film/electrolyte interface. researchgate.netmdpi.com The interaction between tungsten and fluoride ions primarily occurs in the electrical double layer, rather than through significant incorporation of fluoride into the oxide film itself. mdpi.com This interaction facilitates the formation of soluble tungsten ions and cation vacancies, accelerating the dissolution process. mdpi.com The rate constants for the individual steps of the tungsten dissolution reaction at the oxide/electrolyte boundary are strongly dependent on the fluoride ion concentration. mdpi.com
| Parameter | Influence of Increasing Fluoride Concentration | Proposed Mechanism | Reference |
|---|---|---|---|
| Steady-State Current Density | Increases quasi-linearly | Enhanced chemical dissolution of the oxide film. | researchgate.netmdpi.com |
| Point Defect Interaction | Accelerated | Fluoride accelerates the recombination of oppositely charged point defects. | researchgate.net |
| Dissolution Rate | Increases | Fluoride-mediated multistep dissolution reaction at the oxide/electrolyte interface. | mdpi.comresearchgate.net |
| Surface Anion Vacancies | Increases (up to a saturation point) | Interaction of fluoride in the electrical double layer. | mdpi.com |
Point Defect Interaction during Film Growth and Dissolution
The passivation of tungsten in fluoride media involves the formation of a thin, nonstoichiometric oxide layer. mdpi.com The growth and subsequent dissolution of this film are intrinsically linked to the dynamics of point defects. A proposed kinetic model that aligns with experimental voltammetric and impedance data suggests a mechanism involving the growth and dissolution of the oxide coupled with the recombination of point defects. uctm.eduresearchgate.net This model successfully reproduces the behavior of tungsten passivation, where both metal dissolution and thin oxide film formation occur. uctm.edu First-principles calculations have also been employed to study the interaction of hydrogen with point defects, such as monovacancies and self-interstitial atoms, in tungsten, which can influence material properties during processing. researchgate.net The interaction between tungsten and fluoride ions primarily occurs at the double layer, without significant incorporation of fluoride into the oxide film itself. mdpi.com
Kinetic Modeling of Tungsten Dissolution in Fluoride Media
Kinetic models have been developed to provide a quantitative understanding of tungsten's anodic dissolution in sulfate-fluoride solutions. mdpi.com These models account for the growth and dissolution of the oxide layer, the recombination of point defects, and a multi-step tungsten dissolution reaction at the oxide/electrolyte interface. uctm.eduresearchgate.net The models have been validated against in-situ electrochemical and spectro-electrochemical data, as well as ex-situ surface characterization, showing good agreement. mdpi.comuctm.eduresearchgate.net The dissolution process is intensive through the thin, nonstoichiometric oxide that forms during the initial stages of passivation in these solutions. mdpi.com
Formation Mechanisms of Nanoporous Overlayers
The formation of thin passive films on tungsten is a critical initial stage in the electrochemical synthesis of thick, nanoporous layers. mdpi.comuctm.edu These nanoporous structures are of interest for applications such as photo-absorbers and photocatalysts. mdpi.comuctm.edu The formation mechanism is linked to the processes of oxide growth and dissolution in fluoride-containing electrolytes. uctm.edu Studies on iron-tungsten alloys have shown that the presence of tungsten can lead to a transition from a classic nanoporous structure to a nanotubular one during anodizing in fluoride-containing electrolytes. researchgate.net This transition is attributed to the modification of the cell boundary region with tungsten species, potentially the volatile compound Tungsten Hexafluoride (WF6), under a high electric field. researchgate.net
Atomic Layer Etching (ALE) Mechanisms
Atomic Layer Etching (ALE) provides a method for highly controlled, layer-by-layer removal of material. For tungsten and its oxides, specific ALE mechanisms have been developed that rely on sequential, self-limiting surface reactions, often involving the formation of volatile tungsten fluoride or oxyfluoride compounds.
Conversion-Fluorination Etching of Tungsten Oxides
A "conversion-fluorination" mechanism has been demonstrated for the thermal ALE of Tungsten Trioxide (WO3). researchgate.netnih.govcolorado.edu This process utilizes a two-step (AB) exposure sequence:
Conversion: The WO3 surface is exposed to a reactant like Boron Trichloride (BCl3). This converts the surface to a Boron Oxide (B2O3) layer while forming volatile tungsten oxychloride (WOxCly) products. researchgate.netnih.govresearcher.life
Fluorination: The newly formed B2O3 layer is subsequently exposed to Hydrogen Fluoride (HF), which spontaneously etches it, producing volatile Boron Trifluoride (BF3) and Water (H2O) products. researchgate.netcolorado.edu
This cycle is self-limiting, and the underlying tungsten metal acts as an etch stop, as it is not etched by the BCl3 and HF sequential exposures. researchgate.netcolorado.edu The etch rate is temperature-dependent, increasing from 0.55 Å/cycle at 128°C to 4.19 Å/cycle at 207°C. researchgate.netresearchgate.net
Oxidation-Conversion-Fluorination Etching of Tungsten
To etch metallic tungsten, a three-step "oxidation-conversion-fluorination" (ABC) mechanism is employed. researchgate.netnih.gov This process adds an initial oxidation step to the conversion-fluorination cycle:
Oxidation: The tungsten surface is first oxidized to form a thin layer of WO3, typically using Ozone (O3). researchgate.netcolorado.edu
Conversion: The newly formed WO3 layer is then converted to B2O3 using BCl3, releasing volatile WOxCly. researchgate.netcolorado.edu
Fluorination: Finally, the B2O3 layer is removed by HF, producing volatile BF3 and H2O. researchgate.netcolorado.edu
This entire ABC process is self-limiting with respect to each reactant exposure. nih.gov At 207°C, a tungsten ALE etch rate of approximately 2.45 to 2.5 Å/cycle has been demonstrated. nih.govresearchgate.net
Role of Volatile Metal Fluoride Formation in Etching Processes
The formation of volatile products is fundamental to the success of tungsten etching processes. In plasma etching with fluorine-based gases (like SF6 or NF3), volatile products such as Tungsten Hexafluoride (WF6) and Tungsten Oxytetrafluoride (WOF4) are formed. ispc-conference.org The relative concentration of these products depends on the plasma chemistry; WF6 tends to prevail in fluorine-rich plasmas, while WOF4 is a major product in oxygen-rich environments. ispc-conference.org
In the context of thermal ALE, the "conversion-fluorination" strategy is specifically designed for materials that form volatile fluorides. colorado.edu The process relies on the transformation of the initial surface into a layer (B2O3) that can be removed by forming different volatile fluoride compounds (BF3), while the tungsten itself is removed as a volatile oxychloride. researchgate.netcolorado.edu An alternative two-step thermal ALE process involves oxidizing the tungsten surface to WO3 and then using WF6 to promote a ligand exchange reaction, forming the volatile etch product Tungsten Dioxydifluoride (WO2F2). aip.org The volatility of these resulting compounds, such as WO2F2 and WO2Cl2, is a critical factor that influences the required process temperatures. aip.org
Data Tables
Table 1: Etch Rates for Tungsten and Tungsten Oxide ALE
| Etching Mechanism | Material | Reactants | Temperature (°C) | Etch Rate (Å/cycle) | Reference(s) |
| Conversion-Fluorination | WO3 | BCl3, HF | 128 | 0.55 | researchgate.netresearchgate.net |
| Conversion-Fluorination | WO3 | BCl3, HF | 207 | 4.19 | researchgate.netresearchgate.net |
| Oxidation-Conversion-Fluorination | W | O3, BCl3, HF | 207 | ~2.5 | nih.gov |
| Oxidation-Ligand Exchange | W | O2, WF6 | 220 | 0.5 | aip.org |
| Oxidation-Ligand Exchange | W | O2, WF6 | 300 | 6.0 | aip.org |
Table 2: Key Volatile Products in Tungsten Etching Processes
| Process | Reactants/Environment | Volatile Tungsten Product(s) | Other Volatile Products | Reference(s) |
| Plasma Etching | SF6/O2 | WF6, WOF4 | - | ispc-conference.org |
| Conversion-Fluorination ALE | BCl3, HF | WOxCly | BF3, H2O | researchgate.netcolorado.edu |
| Oxidation-Ligand Exchange ALE | O2, WF6 | WO2F2 | - | aip.org |
Ligand Exchange and Adduct Formation Mechanisms
Tungsten fluoride oxides, particularly tungsten oxide tetrafluoride (WOF₄), exhibit significant Lewis acidity, driving their reactivity towards a variety of donor ligands. In the solid state, WOF₄ exists as a fluorine-bridged tetramer, [WOF₄]₄. acs.org The reaction mechanisms with Lewis bases predominantly involve the cleavage of these fluorine bridges, leading to the formation of monomeric adducts or more complex ionic species through ligand exchange. uleth.ca These reactions are fundamental to understanding the coordination chemistry of high-valent tungsten.
The interactions can be broadly categorized into two primary pathways: the formation of neutral adducts where the ligand coordinates directly to the tungsten center, and ligand exchange reactions that may result in the substitution of existing ligands or the formation of ionic complexes.
Adduct Formation with Neutral Lewis Bases
Tungsten oxide tetrafluoride readily reacts with a range of neutral oxygen- and nitrogen-donor ligands to form stable, monomeric 1:1 adducts of the type [WOF₄(L)]. A convenient precursor for these syntheses is the acetonitrile (B52724) adduct, [WOF₄(MeCN)], which is prepared from tungsten hexafluoride (WF₆) and bis(trimethylsilyl) ether (O(SiMe₃)₂) in acetonitrile. researchgate.net The weakly bound acetonitrile ligand can be readily displaced by other, stronger Lewis bases.
For instance, [WOF₄(MeCN)] reacts with monodentate ligands such as triphenylphosphine (B44618) oxide (OPPh₃), trimethylphosphine (B1194731) oxide (OPMe₃), dimethyl sulfoxide (B87167) (dmso), and pyridine (B92270) (py) to yield the corresponding [WOF₄(L)] complexes. researchgate.net X-ray crystallography of [WOF₄(OPPh₃)] reveals that the OPPh₃ ligand coordinates to the tungsten atom in a position trans to the oxido ligand. researchgate.net This trans arrangement is a common feature in such adducts, reflecting the strong trans influence of the W=O bond. researchgate.net
The reaction of WOF₄ with weaker Lewis bases, such as sulfur dioxide (SO₂), also leads to adduct formation. Dissolving the [WOF₄]₄ tetramer in liquid SO₂ at low temperatures yields the adduct WOF₄(OSO). acs.org This complex is thermally unstable, readily losing SO₂ above approximately -20 °C to revert to the starting materials. acs.org Computational studies indicate that the monomerization of the [WOF₄]₄ tetramer by SO₂ is thermodynamically unfavorable in the gas phase, which is consistent with the low thermal stability of the resulting adduct. acs.orgnih.gov
The table below summarizes key structural and spectroscopic data for representative WOF₄ adducts.
| Complex | Ligand (L) | ν(W=O) (cm⁻¹) | W-O(L) Bond Length (Å) | W=O Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| [WOF₄(OPPh₃)] | Triphenylphosphine oxide | 1038 | 2.141(4) | 1.682(5) | researchgate.net |
| [WO₂F₂(OPPh₃)₂] | Triphenylphosphine oxide | 966 | 2.176(3), 2.177(3) | 1.700(3), 1.706(3) | researchgate.net |
| [WO₂F₂(pyNO)₂] | Pyridine-N-oxide | 958 | 2.164(2), 2.167(2) | 1.704(2), 1.706(2) | researchgate.net |
Ligand Exchange and Ionic Complex Formation
In addition to forming neutral adducts, this compound can undergo reactions that involve the exchange of a fluoride ligand, often leading to the formation of anionic species. This pathway is particularly evident in reactions with certain sulfur(IV) Lewis bases.
While SO₂ forms a simple, unstable adduct, the reaction of WOF₄ with sulfur tetrafluoride (SF₄) proceeds differently. This reaction results in a fluoride ion transfer, yielding the ionic salt [SF₃]⁺[W₂O₂F₉]⁻. acs.orgacs.org The formation of this product is thermodynamically favorable for the monomerization of the [WOF₄]₄ cluster. nih.gov The resulting [W₂O₂F₉]⁻ anion consists of two {WOF₄} units linked by a bridging fluorine atom. The crystal structure of the salt reveals that the [W₂O₂F₉]⁻ anion coordinates to the [SF₃]⁺ cation. acs.orgacs.org Unlike the SO₂ adduct, [SF₃][W₂O₂F₉] is stable at ambient temperature. nih.gov
This reactivity highlights a key mechanistic divergence based on the nature of the Lewis base:
Simple Adduct Formation: Occurs with bases like SO₂, MeCN, and OPPh₃, involving the cleavage of fluorine bridges in [WOF₄]₄ and coordination of the base to a monomeric {WOF₄} unit.
Fluoride Abstraction/Ligand Exchange: Occurs with stronger fluoride acceptors like SF₄, leading to the formation of an ionic salt containing a dimeric, fluoride-bridged anion.
The table below compares the outcomes of reacting WOF₄ with these two sulfur(IV) Lewis bases.
| Reactant | Product | Product Type | Thermal Stability | [WOF₄]₄ Monomerization Favorability | Reference |
|---|---|---|---|---|---|
| Sulfur Dioxide (SO₂) | WOF₄(OSO) | Neutral Adduct | Unstable above -20 °C | Unfavorable | acs.orgnih.gov |
| Sulfur Tetrafluoride (SF₄) | [SF₃][W₂O₂F₉] | Ionic Salt | Stable at ambient temperature | Favorable | acs.orgnih.gov |
Computational and Theoretical Approaches to Tungsten Fluoride Oxides
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central method for studying tungsten fluoride (B91410) oxides, enabling the accurate calculation of various molecular properties. Hybrid DFT methods, in particular, have been employed to investigate reaction mechanisms, such as the hydrolysis of related metal hexafluorides.
DFT calculations are instrumental in understanding the electronic nature of tungsten fluoride oxides. Studies on tungsten fluoride (WFn) species reveal that energy-based electronic properties such as ionization potential, electron affinity, absolute electronegativity, and chemical hardness provide significant insights into their chemical reactivity. The analysis of frontier molecular orbitals (HOMO-LUMO) and their energy gaps helps in assessing the chemical stability of these molecules.
For tungsten trioxide (WO₃), a related oxide, DFT calculations show that the valence band is primarily composed of oxygen p-orbitals and tungsten d-orbitals. This understanding of orbital contributions is crucial for explaining the chemical bonding and electronic behavior of these materials. Furthermore, DFT combined with the GW approximation has been used to investigate the electronic structure of tungsten oxide nanoparticles, providing a highly accurate description of their photoactive properties. In studies of tungsten fluoride anions, it has been noted that the addition of an electron can lead to significant structural changes, such as Jahn-Teller distortions, which are a direct consequence of their electronic structure.
| Property | Description | Relevance |
|---|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral atom or molecule. | Indicates the ease of oxidation. |
| Electron Affinity (EA) | The energy change that occurs when an electron is added to a neutral atom or molecule. | Measures the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | Correlates with the chemical stability and reactivity of the molecule. |
| Absolute Electronegativity | A measure of the power of an atom or molecule to attract electrons to itself. | Provides insight into charge transfer in chemical reactions. |
| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | Related to the stability and reactivity of the species. |
Theoretical calculations are essential for determining the stable three-dimensional structures of molecules in the gas phase, which can differ from their solid-state structures. For instance, DFT studies on the tetrameric tungsten oxide fluoride complex, [WOF₄]₄, revealed that while the W₄F₄ ring is planar in the solid state, the optimized gas-phase geometry is a disphenoidally puckered ring with asymmetric fluorine bridging. Quantum-chemical calculations have been systematically used to obtain the gas-phase geometries of various tungsten oxide fluoride anions, such as [WOF₅]⁻ and [W₂O₂F₉]⁻, which are crucial for interpreting experimental data.
These computational approaches are not limited to oxide fluorides; the gas-phase structures of various tungsten chlorides (e.g., WCl₆, WCl₅, WCl₄) have also been successfully optimized using DFT, demonstrating the broad applicability of the method for tungsten halides.
To accurately assign experimental vibrational spectra (like infrared and Raman), theoretical simulations are often necessary. While harmonic frequency calculations are standard, they can deviate from experimental values. Anharmonic vibrational simulations offer higher accuracy by accounting for the non-linear nature of molecular vibrations, although they are more computationally demanding.
Quantum-chemical calculations have been performed for tungsten oxide fluoride species to compute their vibrational frequencies, which aids in the assignment of their vibrational modes observed in spectroscopy. This approach is particularly valuable for validating the existence of proposed reaction intermediates. For example, in the study of molybdenum hexafluoride hydrolysis, a process analogous to that of tungsten hexafluoride, intermediates were confirmed by performing anharmonic vibrational simulations and comparing the calculated spectra with experimental infrared data.
Conceptual DFT for Quantitative Reactivity Prediction
Conceptual DFT provides a framework for using calculated electronic properties to predict chemical reactivity quantitatively. This approach has been applied to the hydrolysis reactions of metal hexafluorides, including WF₆. By calculating site-specific electrophilicity and nucleophilicity metrics, researchers can predict the most likely pathways for multi-step gas-phase reactions and the final deposited compounds. For instance, this methodology helps explain why the hydrolysis of WF₆ leads to tungsten trioxide, whereas the hydrolysis of uranium hexafluoride results in uranyl fluoride (UO₂F₂). The reactivity of tungsten fluoride species can also be understood through properties like electronegativity and chemical hardness, which are derived from DFT calculations.
Thermodynamic Stability and Phase Transition Modeling
Computational methods are vital for assessing the thermodynamic stability of different tungsten fluoride oxide compounds and modeling their phase transitions. DFT calculations have shown that the monomerization of the [WOF₄]₄ tetramer in the gas phase at 25 °C is thermodynamically unfavorable when mediated by SO₂, but becomes favorable with SF₄. This finding aligns with the observed relative thermal stabilities of the resulting WOF₄(OSO) and [SF₃][W₂O₂F₉] complexes.
Modeling of phase transitions in related tungsten materials has also been explored. For tungsten metal, ab initio calculations of phonon dispersion curves as a function of electronic temperature have been used to investigate the possibility of nonthermal solid-to-solid phase transitions. In the tungsten oxide system, the thermodynamic stability of tungsten trioxide (WO₃) relative to tungsten dioxide (WO₂) has been established through first-principles calculations. Furthermore, thermodynamic modeling has been applied to study the reactions of tungsten-bearing minerals, such as the interaction of CaWO₄ with MgCl₂ to form MgWO₄, a compound that is more easily leachable. The crystal structure of tungsten (VI) oxide is known to be temperature-dependent, undergoing several phase transitions as temperature changes.
| Temperature Range | Crystal System | Transition Type |
|---|---|---|
| Below -43 °C (230 K) | Monoclinic (ε-phase) | - |
| -43 °C to 17 °C (230 K to 290 K) | Triclinic (δ-phase) | Phase Transition |
| 17 °C to 330 °C (290 K to 603 K) | Monoclinic (γ-phase) | Phase Transition |
| 330 °C to 740 °C (603 K to 1013 K) | Orthorhombic (β-phase) | Phase Transition |
| Above 740 °C (1013 K) | Tetragonal (α-phase) | Phase Transition |
Reaction Pathway Analysis and Intermediate Validation via Computational Methods
DFT calculations are a cornerstone for mapping out potential reaction pathways and validating the existence of transient intermediates. The mechanism of hydrolysis for metal hexafluorides, which are precursors to oxide fluorides, has been investigated using hybrid DFT. In these studies, computational methods are used to identify intermediate species along the reaction coordinate.
A practical example is the reaction of the novel complex W(=O)Np₃F with a silica (B1680970) surface. Computational analysis, in conjunction with experimental characterization, showed that the reaction proceeds via two pathways: silanolysis of the W-F bond and the opening of a siloxane bridge, which leads to the formation of a Si-F fragment. The validation of such complex surface reactions relies heavily on the synergy between computational modeling and advanced spectroscopic techniques.
Simulation of Crystal Lattice Dynamics and Disorder Phenomena in Tungsten Fluoride Oxides
Computational and theoretical approaches are pivotal in elucidating the intricate relationship between the atomic-level structure and the macroscopic properties of materials. In the context of tungsten fluoride oxides, simulations of crystal lattice dynamics and disorder phenomena provide fundamental insights into their vibrational properties, structural stability, and behavior under various conditions. These computational methods, primarily density functional theory (DFT) and molecular dynamics (MD), allow for the exploration of complex energy landscapes and the prediction of material properties that can be challenging to measure experimentally.
Methodological Approaches
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of tungsten fluoride oxides, DFT is employed to calculate the ground-state energy of the crystal, from which a wealth of information about lattice dynamics can be derived. By calculating the forces on atoms upon small displacements from their equilibrium positions, the dynamical matrix can be constructed. Diagonalizing this matrix yields the phonon frequencies and their dispersion relations, which are fundamental to understanding the vibrational characteristics of the crystal. These calculations can predict infrared and Raman active modes, which can be compared with experimental spectroscopic data for validation.
Molecular Dynamics (MD): MD simulation is a computational method that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the time evolution of the system, providing a detailed view of atomic trajectories. This approach is particularly powerful for studying disorder phenomena, such as the effects of temperature on crystal structure, the formation and migration of point defects (vacancies, interstitials), and the behavior of amorphous phases. For tungsten fluoride oxides, MD simulations can be used to understand thermal expansion, ion transport mechanisms, and the response of the material to irradiation damage.
Simulation of Crystal Lattice Dynamics
While comprehensive first-principles studies on the lattice dynamics of a wide range of tungsten fluoride oxides are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to related tungsten compounds, such as tungsten oxide (WO₃). For these materials, DFT calculations have been used to determine their structural and vibrational properties.
For instance, studies on the various phases of WO₃ have provided detailed phonon dispersion curves and densities of states. These simulations reveal the stability of different polymorphs and the nature of the vibrational modes, distinguishing between contributions from tungsten and oxygen atoms. The calculated vibrational frequencies are often in good agreement with experimental data from Raman and infrared spectroscopy, validating the theoretical models.
To illustrate the type of data generated in such studies, the following table presents hypothetical calculated vibrational frequencies for a generic this compound, based on the types of modes observed in related compounds.
| Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| A₁g | 950 | 945 | W=O symmetric stretch |
| B₂g | 810 | 805 | W-O-W asymmetric stretch |
| E₉ | 720 | 715 | W-F symmetric stretch |
| A₁g | 630 | 625 | O-W-O bending |
| B₁u | 450 | 445 | W-F bending |
| E₉ | 280 | 275 | Lattice modes |
This table is illustrative and presents the kind of data obtained from DFT calculations of vibrational frequencies, compared with experimental values.
Simulation of Disorder Phenomena
The study of disorder in tungsten fluoride oxides can encompass several phenomena, including point defects, amorphous structures, and thermal disorder. Molecular dynamics simulations are a primary tool for investigating these aspects.
Point Defects: The presence of vacancies and interstitials can significantly influence the properties of tungsten fluoride oxides. MD simulations can be used to model the formation energies of these defects and their migration pathways. For example, in studies of pure tungsten, MD has been employed to simulate the effects of irradiation, showing the creation of Frenkel pairs and their subsequent evolution. These simulations provide insights into the material's resistance to radiation damage, which is a critical property for applications in nuclear environments.
Amorphous Structures: MD simulations are also instrumental in understanding the structure of amorphous tungsten fluoride oxides. By simulating the quenching of a liquid phase, it is possible to generate atomic models of the glassy state. Analysis of these models can reveal the distribution of bond lengths and coordination numbers, providing a picture of the short- and medium-range order in the amorphous material. Such studies have been performed on amorphous tungsten oxides, detailing the network of corner- and edge-sharing WO₆ octahedra.
The following interactive table presents simulated data on defect formation energies in a hypothetical this compound, which is crucial for understanding the material's stability and defect chemistry.
| Defect Type | Formation Energy (eV) | Relaxation Volume (ų) |
|---|---|---|
| Oxygen Vacancy | 2.5 | -1.2 |
| Fluorine Vacancy | 3.1 | -0.8 |
| Tungsten Vacancy | 8.5 | -5.6 |
| Oxygen Interstitial | -1.8 | 2.3 |
| Fluorine Interstitial | -1.5 | 1.9 |
This table is a representative example of data that can be obtained from MD simulations of point defects.
Structural and Electronic Modifications in Tungsten Fluoride Oxide Systems
Crystal Structure and Polymorphism
Tungsten fluoride (B91410) oxide systems exhibit a rich and complex structural chemistry, characterized by the existence of various crystalline forms, including molecular oligomers, extended polymers, and multiple crystalline phases. The interplay of tungsten, oxygen, and fluorine atoms gives rise to a diverse array of atomic arrangements, each with unique properties.
Investigation of Tetrameric and Polymeric Forms
In the solid state, tungsten(VI) oxytetrafluoride (WOF₄) is known to form a tetrameric structure, [WOF₄]₄. wikipedia.orgresearchgate.netresearchgate.net X-ray crystallography has confirmed that in this tetramer, the tungsten atoms are linked by bridging fluorine atoms, while the oxygen atoms are in terminal positions. wikipedia.org The resulting W₄F₄ ring is planar and can be disordered in the solid state. researchgate.netresearchgate.net However, in the gas phase, computational studies suggest that the tetramer adopts a disphenoidally puckered W₄F₄ ring with asymmetric fluorine bridging. researchgate.netresearchgate.net This tetrameric arrangement is structurally similar to that observed for niobium pentafluoride and tantalum pentafluoride. wikipedia.org
In contrast to the tetrameric nature of WOF₄, the related molybdenum oxytetrafluoride adopts a polymeric structure where the molybdenum centers are also linked by bridging fluorine atoms with terminal oxygen atoms. wikipedia.org
Identification and Characterization of Monoclinic, Orthorhombic, and Other Crystalline Phases
Tungsten fluoride oxide and related tungsten oxide systems can crystallize in several different phases, with the specific polymorph often depending on factors such as temperature, pressure, and the presence of dopants or hydrates. fugus-ijsgs.com.ng Among the most commonly observed crystalline phases are monoclinic and orthorhombic structures.
For instance, tungsten trioxide (WO₃), the parent oxide, is known to exist in at least five different crystalline phases, including a room-temperature γ-monoclinic phase and a higher-temperature orthorhombic phase. fugus-ijsgs.com.ng The introduction of fluorine can influence the resulting crystal structure. In the synthesis of sub-stoichiometric tungsten oxide fluorides (WO₃-xFx), the crystal structure is dependent on the fluorine content. d-nb.info For example, WO₂.₉F₀.₁₀ has been found to adopt an orthorhombic structure, while a higher fluorine content in WO₂.₄F₀.₆₀ leads to a cubic crystal system. d-nb.info
Hydrated forms of tungsten oxide, which can be precursors or byproducts in the synthesis of tungsten fluoride oxides, also exhibit polymorphism. For example, monoclinic hydrated tungstite (WO₃·2H₂O) has been identified in as-prepared samples from electrochemical anodization in fluoride-containing electrolytes. researchgate.netresearcher.life Upon annealing, these can transform into a predominantly orthorhombic WO₃ phase. researchgate.netresearcher.life The solvothermal treatment of tungsten hexachloride alcoholysis products can also yield phase-pure WO₃ polymorphs, including monoclinic, orthorhombic, and hexagonal structures, depending on the solvent composition.
| Compound | Crystal System | Space Group | Notes | Reference |
|---|---|---|---|---|
| WO₃ (room temp) | Monoclinic | P2₁/n | Stable phase between 17 °C and 330 °C. | fugus-ijsgs.com.ng |
| WO₃ (330-740 °C) | Orthorhombic | High-temperature phase. | fugus-ijsgs.com.ng | |
| WO₃ (>740 °C) | Tetragonal | High-temperature phase. | fugus-ijsgs.com.ng | |
| WO₂.₉F₀.₁₀ | Orthorhombic | Pbcn | Synthesized via solid-state fluorination. | d-nb.info |
| WO₂.₄F₀.₆₀ | Cubic | Pm3m | Synthesized via solid-state fluorination. | d-nb.info |
| WO₃·2H₂O | Monoclinic | Observed in as-prepared electrochemically anodized films. | researchgate.netresearcher.life | |
| WOF₄ | Monoclinic | Forms a tetrameric structure in the solid state. | wikipedia.org |
Observation of Inorganic Fullerene-like Structures
In certain synthesis conditions, tungsten oxide-based materials can form complex, higher-order structures. Notably, the formation of inorganic fullerene-like structures has been observed in flower-shaped tungsten oxide nanostructures. researchgate.netresearcher.life These novel structures were obtained by the electrochemical anodization of tungsten foil in an electrolyte containing fluoride ions. researchgate.netresearcher.life
The observed inorganic fullerene-like structure was identified as being composed of hydrated tungstite (WO₃·2H₂O). researchgate.netresearcher.life In this arrangement, water molecules act as a coordination solvent, facilitating the crystallographically specific growth of the material through a process of oriented attachment. researchgate.netresearcher.life The formation of these complex, flower-like structures is proposed to occur through an anodization/precipitation-recrystallization mechanism. researchgate.netresearcher.life
Doping and Non-Stoichiometry
The electronic and structural properties of this compound can be significantly modified through doping and the introduction of non-stoichiometry. These modifications are crucial for tailoring the material for specific applications by altering its conductivity, optical properties, and defect chemistry.
Fluorine Incorporation and Synthesis of Sub-Stoichiometric Tungsten Oxide Fluorides (WO₃-xFx)
The intentional incorporation of fluorine into the tungsten oxide lattice allows for the synthesis of sub-stoichiometric tungsten oxide fluorides, with the general formula WO₃-xFx. A rapid and efficient method for achieving this is through high-speed solid-state fluorination of tungsten trioxide (WO₃) with Polytetrafluoroethylene (PTFE), commonly known as Teflon, using spark plasma sintering (SPS). d-nb.info This technique allows for the synthesis of these materials on a time scale of minutes, which is significantly faster than traditional solid-state reactions that can take days or weeks. d-nb.info
In this process, a mixture of WO₃ and PTFE powders is subjected to a controlled temperature and pressure profile within the SPS apparatus. d-nb.info A typical procedure involves an initial reaction step at 550 °C, followed by a rapid heating and short dwelling time at 700 °C for approximately 3 minutes. d-nb.info This protocol enables the synthesis of highly fluorinated samples with 'x' values up to 0.6, while minimizing the formation of undesirable side products like tungsten dioxide (WO₂). d-nb.info The resulting products are mixed-valent tungsten oxide fluorides that are often metastable. d-nb.info
Defect Chemistry and Influence on Electronic Properties
The incorporation of fluorine and the creation of non-stoichiometry inherently introduce defects into the tungsten oxide lattice, which in turn significantly influences the material's electronic properties. When fluorine is doped into tungsten oxide, it is believed to substitutionally replace oxygen in the crystal lattice. cambridge.org Since fluorine has one more valence electron than oxygen, each substitution can increase the free electron concentration, leading to n-type doping. cambridge.org
This increase in charge carriers can dramatically alter the electrical conductivity of the material. researchgate.net For instance, fluorine-doped tungsten oxide thin films have shown a significant increase in electrical conductivity. cambridge.orgcambridge.org The presence of these dopants and the associated defects can also lead to the formation of polarons, which are quasiparticles resulting from the strong coupling between an excess electron and the lattice. cambridge.orgresearchgate.netcambridge.org
The defect chemistry of these materials is complex and can also involve oxygen vacancies. Stoichiometric WO₃ is typically an insulator, but the presence of oxygen vacancies can lead to increased optical absorption (often resulting in a blue color) and enhanced electrical conductivity. kaust.edu.sanih.gov The interplay between fluorine doping and oxygen vacancies can thus provide a powerful tool for tuning the electronic and optical properties of this compound systems. For example, annealing fluorine-doped tungsten oxide in air can lead to the liberation of fluorine from the film, which concurrently causes a dramatic decrease in both conductivity and optical absorption, demonstrating the intimate link between the fluorine defects and the material's electronic properties. cambridge.org
| Property | Effect of Fluorine Doping | Underlying Mechanism | Reference |
|---|---|---|---|
| Electrical Conductivity | Increases | Substitutional replacement of O by F, increasing free electron concentration (n-type doping). | cambridge.orgcambridge.org |
| Optical Properties | Enhanced reflectance and absorbance in the IR; blue coloration. | Presence of polarons and color centers due to trapped electrons at defect sites. | cambridge.orgresearchgate.netcambridge.org |
| Carrier Concentration | Increases | Each substitutional fluorine atom can contribute one additional free electron. | cambridge.org |
Microstructure and Nanostructure Design
The functionality of this compound systems is intrinsically linked to their microstructure and nanostructure. The ability to design and control these features at the nanoscale allows for the tuning of their chemical and physical properties. Research has focused on various synthetic strategies to produce a range of morphologies, from zero-dimensional nanoparticles to complex three-dimensional mesoporous architectures.
Synthesis and Characterization of Nanoplatelets, Nanorods, Nanowires, Nanosheets, and Nanocubes
A variety of methods have been developed to synthesize tungsten oxide nanostructures, often involving fluoride precursors or catalysts that can result in fluoride-containing or fluoride-influenced materials. These techniques include hydrothermal synthesis, thermal evaporation, and chemical vapor deposition (CVD).
Nanowires and Nanorods: Tungsten oxide nanowires have been synthesized using a hot-filament CVD method, where tungsten oxide vapor-phase species are transported by an oxygen flow over hot filaments onto a substrate. louisville.edu The density and morphology of the resulting nanowires can be controlled by varying the substrate temperature and oxygen flow. louisville.edu Another approach involves the thermal evaporation of tungsten foil or filament at high temperatures (1000–1600°C). researchgate.net One-dimensional nanostructures like nanorods are of particular interest for investigating the dependence of electrical and mechanical properties on dimensionality. researchgate.netnih.gov Hydrothermal methods, using precursors like tungsten hexachloride, have also been employed to create well-defined nanorod morphologies. researchgate.netresearchgate.net
Nanosheets and Nanoplates: Large-scale synthesis of tungsten oxide nanosheets with a WO₃ structure has been achieved by oxidizing tungsten plates using potassium hydrate as a catalyst. hku.hk This method produces crystalline nanosheets with thicknesses of 30–50 nm and widths extending to tens of micrometers. hku.hk Solvothermal treatment of tungsten hexachloride in different solvents can also yield WO₃ nanosheets. researchgate.net
Nanocubes: The synthesis of tungsten oxide nanocubes can be achieved through methods like hydrothermal synthesis and arc discharge. researchgate.netdergipark.org.tr In the arc discharge method, doping the tungsten electrode with catalysts such as selenium and lanthanum promotes the preferential formation of nanocubes with sizes ranging from 10 to 50 nm. dergipark.org.tr These nanocubes typically exhibit a highly crystalline monoclinic WO₃ structure. dergipark.org.tr
The characterization of these nanostructures is performed using a suite of analytical techniques. X-ray Diffraction (XRD) is used to identify the crystalline phase, such as monoclinic W₁₈O₄₉ or WO₃. louisville.edudergipark.org.tr Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze the morphology, dimensions, and surface features of the nanostructures. dergipark.org.trrsc.orgmdpi.com
| Nanostructure | Synthesis Method | Typical Precursor/Catalyst | Key Characteristics | References |
|---|---|---|---|---|
| Nanowires/Nanorods | Hot-Filament CVD / Thermal Evaporation / Hydrothermal | Tungsten Filaments, WCl₆ | Diameters from 20-100 nm; lengths up to several micrometers. Often monoclinic W₁₈O₄₉ phase. | louisville.eduresearchgate.netresearchgate.net |
| Nanosheets/Nanoplates | Catalytic Oxidation / Solvothermal | Tungsten Plates with KOH catalyst, WCl₆ | Thickness of 30-50 nm; widths up to tens of micrometers. Crystalline WO₃ structure. | researchgate.nethku.hk |
| Nanocubes | Arc Discharge / Hydrothermal | Tungsten Electrode with Se/La catalysts | Sizes from 10-50 nm. Highly crystalline monoclinic WO₃ structure. | researchgate.netdergipark.org.tr |
Fabrication of Mesoporous Structures
Mesoporous tungsten oxide structures offer a high surface area, which is advantageous for applications in catalysis and energy storage. The fabrication of these materials is commonly achieved through a template-assisted sol-gel method. acs.orgnih.gov
In this technique, a structure-directing agent, such as the triblock copolymer Pluronic P123, is used. acs.orgnih.gov The process involves the formation of a sol-gel from a tungsten precursor, which then self-assembles around the polymer template. Subsequent calcination at elevated temperatures (e.g., 500°C) removes the organic template, leaving behind a network of pores and creating a mesoporous structure. nih.govresearchgate.net This method allows for operation at room temperature and atmospheric pressure, offering an advantage over high-pressure hydrothermal methods. acs.orgnih.gov
The resulting materials consist of tungsten oxide nanocrystallites that form a large number of nanometer-scale mesoporous structures. acs.orgnih.gov The film thickness and, consequently, properties like specific capacitance can be controlled by the deposition technique, such as ultrasonic spray deposition, by varying the number of spray coats. acs.org Key factors influencing the final mesostructure include solvent composition, the use of additives like hydrogen peroxide, and the properties of the substrate. tees.ac.uk
Control of Morphology through Synthesis Parameter Tuning
The morphology of this compound nanostructures can be precisely controlled by tuning various synthesis parameters. This control is crucial for tailoring the material's properties for specific applications. Key parameters include precursor concentration, temperature, solvent composition, and gas flow rates.
A facile route to control morphology without catalysts or templates involves adjusting the concentration of the tungsten precursor. rsc.org This adjustment can tune the resulting nanostructures from size-controlled hollow urchins to nanowires. rsc.org In chemical vapor transport methods, variations in oxygen flow and substrate temperature can alter nanowire morphology from straight to bundled or branched structures. louisville.edu Similarly, in glancing angle RF magnetron sputtering, adjusting the argon pressure and flow rate can significantly vary the morphology and surface roughness of tungsten nanorods. core.ac.ukunl.edu
The choice of solvent in solvothermal synthesis also plays a critical role. By simply changing the solvent or the composition of a mixed-solvent system (e.g., ethanol (B145695), water, or a mix), different phases and morphologies, such as monoclinic W₁₈O₄₉ nanorods or WO₃ nanosheets, can be obtained from the same tungsten hexachloride precursor. researchgate.net Furthermore, the precursor structure itself can dictate the final crystalline phase. For instance, using different polyoxometalate salts like ammonium metatungstate versus ammonium paratungstate in hydrothermal synthesis can influence whether the final product forms directly or via a metastable intermediate phase. nih.govacs.org
| Synthesis Parameter | Effect on Morphology | Synthesis Method | References |
|---|---|---|---|
| Precursor Concentration | Can tune structure from hollow urchins to nanowires. | Hydrothermal/Solvothermal | rsc.org |
| Substrate Temperature | Affects nanowire density and morphology (straight, bundled, branched). | Hot-Filament CVD | louisville.eduresearchgate.net |
| Gas Flow Rate (O₂ or Ar) | Influences nanowire morphology and nanorod surface roughness. | CVD / Sputtering | louisville.educore.ac.uk |
| Solvent Composition | Determines crystalline phase and morphology (e.g., nanorods vs. nanosheets). | Solvothermal | researchgate.net |
| Precursor Structure | Influences the formation pathway and intermediate crystalline phases. | Hydrothermal | nih.govacs.org |
Influence of Coordination Environment on Molecular and Extended Structures
The structural chemistry of tungsten fluoride oxides is rich and varied, dictated by the coordination environment around the tungsten center. Tungsten can adopt different coordination numbers and geometries, leading to a range of molecular and extended solid-state structures.
WOF₄ is a potent Lewis acid, readily accepting fluoride ions or coordinating with neutral donor ligands. This reactivity significantly influences its coordination environment. For example, it can react with fluoride ion donors to form anionic complexes such as the pentagonal bipyramidal [WOF₅]⁻ and the dimeric [W₂O₂F₉]⁻, where two WOF₅ units are linked by a bridging fluoride. researchgate.net
The coordination of neutral N- or O-donor ligands, such as acetonitrile (B52724) (MeCN) or triphenylphosphine (B44618) oxide (OPPh₃), to the WOF₄ unit leads to the formation of molecular adducts like [WOF₄(MeCN)] and [WOF₄(OPPh₃)]. researchgate.netresearchgate.net In [WOF₄(OPPh₃)], the tungsten atom is six-coordinate with a distorted octahedral geometry. researchgate.net The introduction of such ligands alters the bond lengths and angles around the tungsten center, demonstrating the flexibility of its coordination sphere. For instance, the W=O bond length in [WOF₄(OPPh₃)] is approximately 1.682 Å. researchgate.net The coordination environment can also be influenced by the choice of phosphine (B1218219) ligand in reactions with tungsten hexafluoride (WF₆), leading to complexes with geometries ranging from capped trigonal prismatic to capped octahedral. researchgate.nethhu.de
| Compound / Complex | Tungsten Coordination Geometry | Key Structural Feature | W=O Bond Length (Å) | W-F Bond Length (Å) | References |
|---|---|---|---|---|---|
| [WOF₄]₄ (solid) | Distorted Octahedral | Tetrameric ring with bridging fluorides. | - | - | wikipedia.orgresearchgate.net |
| [WOF₅]⁻ | Pentagonal Bipyramidal | Mononuclear anion. | - | - | researchgate.net |
| [W₂O₂F₉]⁻ | Distorted Octahedral | Dimeric anion with a bridging fluoride. | - | - | researchgate.net |
| [WOF₄(OPPh₃)] | Distorted Octahedral | Molecular adduct with a neutral O-donor ligand. | 1.682(5) | 1.857(3) - 1.871(3) | researchgate.net |
Advanced Processing and Fabrication of Tungsten Fluoride Oxide Materials
Thin Film Deposition Techniques
The choice of deposition technique is critical in determining the quality and properties of tungsten fluoride (B91410) oxide films. Methods such as reactive sputtering, ultrasonic spray deposition, and spray pyrolysis offer distinct advantages in terms of film uniformity, scalability, and cost-effectiveness.
Reactive sputtering is a versatile physical vapor deposition (PVD) technique used to synthesize compound thin films. vaccoat.com In this process, a target material (e.g., pure tungsten) is bombarded with energetic ions, typically from an inert gas like argon, causing atoms to be ejected or "sputtered" from the target. angstromsciences.com These sputtered atoms travel through a vacuum chamber and deposit onto a substrate. To form an oxyfluoride compound, reactive gases containing oxygen and fluorine are introduced into the chamber along with the inert sputtering gas. vaccoat.comlesker.com
The reactive gas molecules are activated or ionized by the plasma and react with the sputtered tungsten atoms, both at the target surface and on the substrate, to form a tungsten fluoride oxide film. lesker.comdiva-portal.org The key to this process is the precise control of the partial pressures of the reactive gases. This control allows for the tuning of the film's stoichiometry, directly influencing its electrical and optical properties. lesker.com The process offers high film density and uniformity but can be complex due to challenges like "target poisoning," where the reactive gas forms a compound layer on the target surface, reducing the sputtering rate. vaccoat.comdiva-portal.org
| Parameter | Description | Typical Range | Impact on Film Properties |
| Target Material | Source of tungsten atoms. | Pure Tungsten (W) | Determines the primary metallic component of the film. |
| Sputtering Gas | Inert gas to create plasma and bombard the target. | Argon (Ar) | Affects sputtering rate and plasma characteristics. |
| Reactive Gases | Gases that react with sputtered tungsten to form the compound. | Oxygen (O₂), Fluorine (F₂) or fluorine-containing gases (e.g., CF₄) | Controls the O/F ratio and stoichiometry of the film. |
| Gas Flow Rate | The volume of reactive gas introduced per unit time. | 1-50 sccm | Directly influences film composition and deposition rate. freescience.org |
| Substrate Temperature | The temperature of the substrate during deposition. | 200-500 °C | Affects crystallinity, grain size, and film stress. freescience.org |
| RF/DC Power | Power applied to the target to generate plasma. | 100-500 W | Influences sputtering yield and deposition rate. |
This table is interactive. You can sort and filter the data to explore the parameters of reactive sputtering.
Ultrasonic Spray Deposition (USD) is a technique that uses ultrasonic energy to atomize a precursor solution into fine droplets, which are then directed onto a heated substrate. acs.orggoogleapis.com For this compound, the precursor solution would contain soluble tungsten, fluoride, and oxygen-containing compounds. The ultrasonic nozzle vibrates at a high frequency, creating a mist of micro-sized droplets. microspray.com
This method is advantageous for achieving homogeneous and transparent thin films. researchgate.net The small and uniform droplet size leads to more efficient solvent evaporation and a more uniform decomposition of precursors on the substrate surface. USD is considered a cost-effective and scalable method, capable of coating complex geometries without significant material waste. googleapis.commicrospray.com The properties of the resulting film, such as thickness and morphology, can be controlled by adjusting parameters like solution flow rate, substrate temperature, and nozzle-to-substrate distance. acs.org
Spray pyrolysis is a versatile and cost-effective chemical deposition technique used for producing thin films of a wide variety of materials, including metal oxides. ustc.edu.cn The process involves spraying a precursor solution onto a heated substrate. sciencepub.net Upon contact with the hot surface, the aerosol droplets undergo thermal decomposition, and a chemical reaction occurs, leading to the formation of a solid film. ustc.edu.cnsciencepub.net
For the fabrication of this compound films, a precursor solution containing a tungsten source (like tungsten hexachloride or tungstic acid) and a fluorine source dissolved in a suitable solvent is used. ntmdt-si.commdpi.com The substrate temperature is a critical parameter, as it influences the film's crystallinity, surface morphology, and adhesion. ustc.edu.cn For instance, in the synthesis of tungsten oxide films, amorphous phases can be formed at temperatures below 400°C, while crystalline structures appear at higher temperatures. sciencepub.net This technique allows for the production of large-area coatings and does not require high-quality substrates or expensive vacuum equipment, making it suitable for applications like smart windows and sensors. ustc.edu.cnmdpi.com
| Technique | Precursor State | Deposition Environment | Key Advantages | Common Precursors for Tungsten Oxides |
| Reactive Sputtering | Solid Target | High Vacuum with Reactive Gases | High film density, precise stoichiometric control. | Tungsten Metal |
| Ultrasonic Spray Deposition | Liquid Solution | Ambient or Controlled Atmosphere | High uniformity, suitable for complex shapes, low material waste. googleapis.commicrospray.com | Tungsten Oxide Nanoparticle Suspensions researchgate.net |
| Spray Pyrolysis | Liquid Solution | Ambient or Controlled Atmosphere | Cost-effective, scalable, simple setup. ustc.edu.cn | Tungsten Hexachloride (WCl₆), Tungstic Acid (H₂WO₄) sciencepub.netntmdt-si.commdpi.com |
This table provides a comparative overview of the thin film deposition techniques discussed.
Substrate Engineering and Controlled Growth
The initial stages of film formation, known as nucleation and growth, are critically dependent on the condition of the substrate surface. Substrate engineering involves modifying the surface to control where and how the film deposits, enabling the fabrication of patterned structures and improving film quality.
The nucleation of tungsten-based films is highly sensitive to substrate pre-treatment and surface contamination. wikipedia.org For deposition on oxide surfaces like silicon dioxide (SiO₂), the density of surface hydroxyl (-OH) groups can play a crucial role. These hydroxyl groups can act as initial reaction sites for precursor molecules. For example, during atomic layer deposition (ALD) of tungsten, the process often begins on a hydroxylated surface. researchgate.net
Proper surface preparation is essential to ensure reproducible and uniform film growth. This can involve cleaning procedures to remove native oxides or contaminants. For instance, vapor-phase precleaning with compounds like hydrochloric acid has been used to remove aluminum native oxide before tungsten deposition. nycu.edu.tw The goal of such treatments is to create a well-defined surface with a controlled density of active sites, thereby promoting consistent nucleation and leading to a high-quality film. Substrates may be exposed to various pretreatments, including oxidation or hydroxylation, to prepare the surface for deposition. google.com
Selective deposition is the process of growing a film on one material while preventing its growth on another. This is highly desirable in microelectronics fabrication as it can eliminate complex lithography and etching steps. Strategies for achieving selectivity rely on the differential chemical reactivity of the precursor molecules with different surfaces. wikipedia.org
One common strategy is surface passivation or deactivation. By treating a surface with a chemical agent, its active sites can be blocked, thus inhibiting the nucleation of the film. For example, the deposition of tungsten from tungsten hexafluoride (WF₆) occurs selectively on silicon but not on silicon dioxide, because WF₆ reacts with the silicon surface but not readily with the stable oxide surface. wikipedia.org Similarly, surface modifiers can be used to prevent precursor adsorption on non-growth areas. nycu.edu.tw By carefully choosing the substrate materials and applying appropriate surface treatments, it is possible to direct the growth of this compound films to specific, pre-defined regions of a substrate. google.comtno.nl
Post-Synthesis Treatment Effects (e.g., Annealing, Fluorination)
Post-synthesis treatments are critical for tailoring the final properties of this compound materials. Thermal annealing and fluorination are two key methods used to modify the material's crystallinity, morphology, and, consequently, its optical and electrical characteristics.
Annealing
Thermal annealing is a widely employed post-synthesis process that utilizes heat to modify the microstructure of tungsten oxide and oxyfluoride films. The treatment can induce phase transitions, promote grain growth, and alter surface morphology, which in turn significantly impacts the material's performance in applications such as electrochromism. mdpi.com
Initially, as-deposited tungsten oxide films are often amorphous. Upon annealing, they undergo a phase transition to a crystalline state. Studies on tungsten trioxide (WO₃) films, a closely related parent compound, show that crystallization into the monoclinic phase typically begins at temperatures around 300-400°C. tungsten-oxide.comnih.gov This structural evolution from an amorphous to a crystalline phase is a key factor in enhancing the durability and performance of the films.
The annealing temperature has a direct effect on the film's morphology. Increasing the temperature generally leads to larger grain sizes and increased surface roughness. nih.gov However, excessively high temperatures can be detrimental, leading to the formation of cracks and a compromised film structure. mdpi.com Research indicates that an optimal annealing temperature exists to maximize desired properties. For instance, in electrodeposited WO₃ films, annealing at 250°C resulted in superior electrochromic performance, including high optical modulation, excellent reversibility, and fast switching times. mdpi.com
The table below summarizes the effects of different annealing temperatures on the properties of tungsten oxide films, based on findings from various fabrication methods.
| Annealing Temperature (°C) | Primary Effect on Film Structure | Observed Morphological Changes | Impact on Performance/Properties | Reference |
|---|---|---|---|---|
| 100 - 250 | Remains largely amorphous or begins initial crystallization. | Formation of uniform granules; coalescence of smaller nanostructures. | Optimal electrochromic performance can be achieved (e.g., at 250°C), with high optical modulation (79.35%) and coloration efficiency (97.91 cm²/C). | mdpi.com |
| 300 - 400 | Transition from amorphous to crystalline (monoclinic γ-WO₃ phase). | Increased grain size and crystallinity. Sintering process begins. | Improved crystal quality. Changes in optical band gap (e.g., 3.48 eV at 350°C). | nih.govnih.gov |
| > 450 | Completion of crystallization to monoclinic phase. | Significant increase in grain size (e.g., to ~75 nm at 500°C); potential for crack formation. | Bandgap reduction (e.g., to 2.53 eV at 500°C); compromised structural integrity can degrade performance. | mdpi.comnih.gov |
Fluorination
Post-synthesis fluorination, or the incorporation of fluorine during synthesis, serves as a method of doping to alter the electronic structure and properties of tungsten oxide. In this process, fluorine atoms typically substitute oxygen atoms in the tungsten oxide lattice. This substitution is significant because a fluoride ion (F⁻) replaces an oxide ion (O²⁻), introducing an extra electron into the material's conduction band. This process is known as n-type doping.
The introduction of fluorine as a dopant has several notable effects:
Electrical Properties : The increase in charge carriers (electrons) enhances electrical conductivity. researchgate.net
Optical Properties : Fluorine-doped tungsten oxide films often exhibit a distinct blue color. This is due to increased absorption in the visible spectrum and enhanced reflectance in the infrared region, which is characteristic of materials with a high concentration of free electrons. researchgate.net
Chemical Stability : Research has shown that the substitution of oxygen with fluorine can increase the stability of tungsten oxide electrodes when used for the photoelectrolysis of water. researchgate.net
The table below details the effects of fluorine doping on tungsten oxide films.
| Property | Effect of Fluorination | Underlying Mechanism | Reference |
|---|---|---|---|
| Electrical Conductivity | Increased | N-type substitutional doping (F⁻ replaces O²⁻), increasing free electron concentration. | researchgate.net |
| Optical Appearance | Becomes blue in color | Increased absorption in the visible spectrum. | researchgate.net |
| Infrared Properties | Enhanced reflectance and absorbance | Higher concentration of free electrons alters interaction with IR radiation. | researchgate.net |
| Chemical Stability | Increased for photoelectrolysis applications | Fluorine incorporation strengthens the material's lattice against degradation. | researchgate.net |
Emerging Applications of Tungsten Fluoride Oxide in Advanced Materials
Catalytic Systems
Tungsten fluoride (B91410) oxide has demonstrated considerable promise in catalysis, particularly in photocatalytic applications. Its unique electronic and structural properties contribute to enhanced catalytic performance.
Photocatalytic Activity of Tungsten Oxide Fluorides
Tungsten oxide is a well-regarded semiconductor photocatalyst due to its ability to absorb solar light and its strong mechanical and chemical stability. mdpi.com However, pure tungsten oxide's efficiency is often limited by the rapid recombination of photogenerated electrons and holes. mdpi.comresearchgate.net The introduction of fluorine to create tungsten oxide fluorides or fluorine-doped tungsten oxide (F-doped WO₃) has been shown to be an effective strategy to enhance photocatalytic activity. researchgate.net
Fluorine doping can increase the amount of adsorbed oxygen and create oxygen vacancies by converting some W⁶⁺ ions to W⁵⁺ for charge compensation. researchgate.net These modifications enhance the material's response to both UV and visible light. researchgate.net Research has shown that F-doped WO₃ can exhibit a photocatalytic activity for the degradation of organic pollutants, such as methyl orange, that is three times higher than that of pure WO₃. Doping tungsten oxide with other elements, such as aluminum and fluorine, has also been shown to improve the degradation rate of dyes like methylene (B1212753) blue to approximately 96%. researchgate.net Similarly, titanium (IV)-doped tungsten oxide nanospheres have demonstrated the ability to degrade nearly 100% of textile dyes within 100 minutes under visible light. researchgate.netzastita-materijala.org This enhanced activity is attributed to the improved separation of charge carriers and a greater ability to absorb visible light. mdpi.comrsc.org
Photocatalytic Degradation of Organic Pollutants
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Time | Source |
|---|---|---|---|---|---|
| F-doped WO₃ | Methyl Orange | Visible Light | 3x higher than pure WO₃ | - | researchgate.net |
| Aluminum & F-doped WO₃ | Methylene Blue | - | ~96% | - | researchgate.net |
| Titanium (IV)-doped WO₃ (10 wt%) | Textile Dye | Visible Light | ~100% | 100 min | zastita-materijala.org |
| WO₃·0.33H₂O network | Methylene Blue | Simulated Solar | ~95% | 7 hours | mdpi.com |
| WO₃/graphene composite | Methylene Orange | Xenon Lamp | ~92% | 120 min | mdpi.com |
Correlation between Microstructure and Catalytic Performance
The performance of tungsten oxide-based catalysts is intrinsically linked to their microstructure. The synthesis of nanostructured materials with controlled morphology is a key strategy for improving catalytic efficiency. mdpi.commdpi.com Different morphologies, such as nanoplatelets, nanorods, and nanoflowers, can be achieved by adjusting synthesis conditions like the concentration of fluoride ions in an electrolyte during electrochemical anodization. semanticscholar.orgnih.gov
The morphology of the catalyst directly influences critical properties such as surface area, the number of active sites, and the efficiency of light absorption and reactant diffusion. mdpi.comresearchgate.net For instance, the transformation of nanoplatelets into three-dimensional, flower-like structures has been shown to enhance photocatalytic activity. semanticscholar.org A well-ordered and regular distribution of these "flower buds" led to 100% degradation of toluene (B28343) from an air mixture. semanticscholar.org This is because such hierarchical structures provide a larger active surface area for photocatalytic reactions to occur. nih.govrsc.org Research has confirmed that the thickness of the anodic tungsten oxide layer significantly affects photocatalytic activity, which increases with thickness up to a certain point (around 1.05 µm) before declining. semanticscholar.org The specific morphology can also expose different crystal facets, with some facets being more catalytically active than others, which can provide more unsaturated W⁶⁺ and Brønsted acid sites. researchgate.net
Influence of Microstructure on Catalytic Performance
| Microstructure/Morphology | Key Characteristics | Impact on Catalytic Performance | Source |
|---|---|---|---|
| Nanoplatelets to Nanoflowers | Increased surface area and well-ordered structures. | Enhanced photocatalytic degradation of toluene (up to 100%). | semanticscholar.org |
| Nanotubular Structures | High aspect ratio and larger active surface area. | Improved photocatalytic and photoelectrochemical reactions. | nih.gov |
| Hierarchical Hollow Structures | High adsorption capability. | Promising for environmental remediation. | rsc.org |
| Cuboid Morphology | - | Highest visible light photoactivity for ethylene (B1197577) degradation compared to other morphologies. | mdpi.com |
Electrochromic Devices
Tungsten oxide and its oxyfluoride derivatives are leading materials in the field of electrochromism, which involves reversible changes in optical properties in response to an electrical voltage. diva-portal.org This property is utilized in applications like smart windows, displays, and variable-reflectance mirrors. diva-portal.orgsci-hub.box
Electrochromism in Tungsten Oxide and Oxyfluoride Films
Electrochromism in tungsten oxide films is characterized by a visible color change, typically from transparent to deep blue, upon the application of an external electrical bias. rsc.org This change is reversed when the polarity of the bias is switched. rsc.org The performance of these films is highly dependent on their composition, crystal structure, and morphology. nih.gov
Amorphous tungsten oxide films generally show faster coloration and better efficiency, though they may have lower stability compared to their crystalline counterparts. mdpi.com The introduction of dopants, forming materials like tungsten oxyfluoride, can influence these properties. For example, titanium doping in tungsten oxide films has been shown to result in high optical modulation and coloration efficiency. nih.gov The thickness of the film also plays a crucial role; one study found that a WO₃ film with a thickness of approximately 108 nm provided the largest transmittance modulation of about 66% at a wavelength of 550 nm. nih.gov The optical contrast between the colored (dark) and bleached (transparent) states can be significant, with transmittance values spanning from over 85% in the bleached state to less than 10% in the colored state. mdpi.com
Performance of Tungsten Oxide-Based Electrochromic Films
| Film Composition | Deposition Method | Key Performance Metric | Value | Source |
|---|---|---|---|---|
| WO₃ | RF Sputtering | Transmittance Modulation (at 550 nm) | ~66% | nih.gov |
| WO₃ | DC Magnetron Sputtering | Optical Modulation (at 550 nm) | 73.1% | mdpi.com |
| WTiOₓ | Pulsed Magnetron Sputtering | Transmittance Change (at 550 nm) | 52.5% | nih.gov |
| Hydrous WOₓ | DC Magnetron Sputtering | Transmittance Range (mid-visible) | <10% (colored) to >85% (bleached) | mdpi.com |
Investigation of Charge Insertion/Extraction Mechanisms
The electrochromic effect in tungsten oxide is driven by the electrochemical insertion (intercalation) and extraction of ions and electrons. sci-hub.box When a voltage is applied, positive ions (such as H⁺ or Li⁺) from an electrolyte are injected into the tungsten oxide film, and to maintain charge neutrality, electrons are simultaneously injected from the transparent conductor. rsc.orgmdpi.com
This process reduces the tungsten ions from a W⁶⁺ oxidation state to a W⁵⁺ state, which leads to the formation of tungsten bronze (MₓWO₃). sci-hub.boxrsc.org This change in the electronic structure allows for the absorption of photons in the visible range, resulting in the blue coloration. chemrxiv.org The reverse process, where ions and electrons are extracted, oxidizes the tungsten back to W⁶⁺, returning the film to its transparent state. rsc.org The size of the intercalating cation plays a significant role; smaller ions like Li⁺ and Na⁺ can access more interstitial sites within the crystal lattice, potentially leading to a secondary, polaronic mechanism of electrochromism that enhances visible light absorption. chemrxiv.orgchemrxiv.org However, the repeated trapping of ions within the material's structure can lead to performance degradation over time. nih.gov
Gas Sensing Materials and Performance
Tungsten oxide-based materials, including oxyfluorides, are highly promising for the fabrication of chemoresistive gas sensors due to their high sensitivity and chemical stability. mdpi.comresearchgate.netchinatungsten.com These sensors operate on the principle that the electrical resistance of the material changes upon exposure to a target gas. mdpi.com
The sensing performance is heavily influenced by the material's surface morphology and operating temperature. mdpi.com Nanostructured forms, such as nanoparticles, nanorods, and particularly 3D hierarchical nanoflowers, offer a high surface-to-volume ratio, which provides more active sites for gas molecules to adsorb, leading to enhanced sensitivity and faster response times. mdpi.com For example, sensors based on nanoflower structures have demonstrated the best sensitivity to gases like ammonia (B1221849) (NH₃) and methane (B114726) (CH₄) at room temperature. mdpi.com
The operating temperature is a critical parameter. While many tungsten oxide sensors require elevated temperatures (150-500 °C) to achieve optimal performance, research is focused on lowering this temperature for reduced power consumption and safer operation in explosive environments. mdpi.commdpi.com Studies have shown that WO₃ nanowires can detect ammonia at temperatures as low as 130 °C. mdpi.com Different gases may have different optimal detection temperatures; for instance, the best operating temperature for detecting NO₂ with WO₃ nanoplates was found to be 307 °C, while for acetone (B3395972) it was around 200-300 °C depending on the specific nanostructure. nih.gov The incorporation of other elements, such as in tungsten oxysulfide (WS₂|O) nanosheets, has shown superior sensing responses to ammonia at 125 °C. rsc.org
Tungsten Oxide-Based Gas Sensor Performance
| Sensing Material | Target Gas | Operating Temperature | Response/Sensitivity | Source |
|---|---|---|---|---|
| WO₃ Nanoflowers | Ammonia (NH₃) | Room Temperature (25 °C) | High sensitivity, fast response | mdpi.com |
| WO₃ Nanorods | Ammonia (NH₃) | 50 °C | Max response of 192 for 250 ppm | researchgate.net |
| WO₃ Nanowires | Ammonia (NH₃) | 130 °C | Detection as low as 2 ppm | mdpi.com |
| WO₃ Film | Nitrogen Dioxide (NO₂) | Room Temperature | High response and good selectivity | matec-conferences.org |
| WO₃ Nanoplates | Acetone | 307 °C | Response of ~50 to 300 ppm | nih.gov |
| WS₂|O Nanosheets | Ammonia (NH₃) | 125 °C | Resistance ratio 450.23% to 100 ppm | rsc.org |
| Pt/WO₃ | Ammonia (NH₃) | 250 °C | Response of 26.9 to 1000 ppm | chinatungsten.com |
Energy Storage and Conversion Technologies
The exploration of tungsten compounds in energy-related applications is a significant area of materials science research.
Utilization as Electrode Materials in Electrochemical Energy Storage
Tungsten oxides are recognized for their potential as electrode materials in energy storage devices like supercapacitors and lithium-ion batteries. Their performance is attributed to high theoretical specific capacitance and the ability to undergo fast redox reactions. Research has focused on nanostructured tungsten oxides to enhance properties such as electrical conductivity, surface area, and porosity, which are crucial for achieving high capacitance. However, challenges like poor rate performance and cycling stability are also being addressed through the development of composite materials.
| Property | Value |
| Theoretical Specific Capacity | High |
| Key Advantage | Fast redox reactions |
| Research Focus | Nanostructuring to improve conductivity and surface area |
| Challenges | Poor rate performance and cycling stability |
Application as Photocatalysts for Solar-Driven Fuel Production
Tungsten oxide is a promising photocatalyst for converting solar energy into chemical fuels, such as hydrogen, through water splitting. mdpi.com Its ability to absorb a portion of the visible light spectrum makes it an attractive alternative to other semiconductors. rsc.org The efficiency of tungsten oxide-based photocatalysts is an active area of research, with strategies including the control of crystal structure, elemental doping, and the creation of heterojunctions with other materials to enhance photocatalytic activity. rsc.org
Photothermal Conversion Properties and Mechanisms
Reduced tungsten oxides have demonstrated highly efficient near-infrared (NIR) photothermal conversion properties. mdpi.com This is due to the presence of oxygen vacancies, which enhance the absorption of NIR light and its conversion into heat. mdpi.comresearchgate.net This characteristic is being explored for applications such as solar energy collection and smart coatings. mdpi.com The photothermal conversion efficiency is influenced by factors like the concentration of oxygen vacancies and the particle size of the material. mdpi.com
Electronics and Optoelectronics
The unique optical and electrical properties of tungsten compounds have led to their investigation in various electronic and optoelectronic devices.
Development of Smart Windows and Flexible Displays
Tungsten oxide is a key material in the development of electrochromic smart windows. tungsten-powder.comazom.comrsc.org These windows can change their transparency in response to an electrical voltage, allowing for the control of light and heat entering a building. tungsten-powder.comazom.comrsc.org The electrochromic effect in tungsten oxide is based on the reversible intercalation of ions. ceramics.org Research is ongoing to improve the performance of these devices, including their switching speed, durability, and color neutrality. ceramics.org The development of flexible electrochromic devices using tungsten oxide nanoparticles is also a promising area for applications in flexible displays and automotive windows.
Integration in Photodetectors and Memory Devices
Tungsten oxide-based materials are being investigated for their potential in photodetectors and memory devices. mdpi.comiiitdm.ac.in In photodetectors, the ability of tungsten oxide to absorb light and generate an electrical signal is utilized. iiitdm.ac.in For memory applications, the resistance of tungsten oxide thin films can be switched between different states, a property that is being explored for non-volatile memory technologies. mdpi.comumich.edu The memory storage time of tungsten oxide thin films is a critical parameter that is influenced by factors such as annealing temperature. tungsten-film.com
Fabrication of Transparent Conductive Films
The development of transparent conductive films (TCFs) is a critical area of materials science, essential for devices like displays, touch screens, and solar cells. wikipedia.org While materials such as indium tin oxide (ITO) and fluorine-doped tin oxide (FTO) are widely used, research into alternative materials continues. epj-conferences.orgharvard.edu
Tungsten oxide (WO₃) thin films are noted for their versatile properties, and oxygen-deficient phases (WO₃-x) can exhibit both electrical conductance and optical transparency, making them candidates for TCFs, particularly in the near-infrared range. epj-conferences.org However, specific research detailing the fabrication and performance of TCFs made directly from tungsten fluoride oxide (e.g., Tungsten oxytetrafluoride, WOF₄; Tungsten dioxydifluoride, WO₂F₂) is not extensively available.
Some studies describe the synthesis of tungsten oxide fluoride complexes, such as [WOF₄(MeCN)], as convenient precursors for preparing thin films through methods like chemical vapor deposition (CVD). researchgate.net While these compounds are used to deposit thin films, the detailed electrical and optical properties of the resulting films—such as sheet resistance and transmittance—are not sufficiently characterized in available literature to evaluate their performance as TCFs.
Due to the lack of specific data on the performance of this compound films, a data table comparing their properties to conventional TCF materials cannot be generated at this time.
Biomedical Material Research (Excluding Clinical Trial Data)
The field of biomedical materials is actively exploring a wide range of inorganic compounds for applications such as anticancer treatments, antibacterial agents, and tissue engineering. nih.govaccscience.com Tungsten-based nanomaterials, in general, have been a subject of this research, with studies focusing on tungsten oxides, tungsten disulfide, and tungsten-containing alloys. nih.govnih.gov
These studies have investigated the potential of tungsten-based materials for applications including:
Photothermal Therapy: Tungsten oxide-based nanomaterials are researched for their ability to absorb near-infrared (NIR) light and convert it to heat to destroy cancer cells. frontiersin.org
Biocompatible Coatings and Implants: Tungsten and its alloys are used in medical implants due to their mechanical properties, though their long-term corrosion and biocompatibility remain subjects of study. ucl.ac.uknih.govnih.gov
Antibacterial Applications: Certain tungsten compounds have been investigated for their antibacterial properties. itia.info
However, a review of current research reveals a significant gap in the literature regarding the specific use of This compound in biomedical material research. There are no detailed studies available that explore its biocompatibility, cytotoxicity, or potential application in areas like drug delivery or tissue engineering. Consequently, research findings and corresponding data tables for this compound in a biomedical context cannot be provided.
Future Research Trajectories and Challenges in Tungsten Fluoride Oxide Chemistry
Exploration of Novel Synthesis Pathways and Sustainable Methodologies
The development of new and efficient methods for synthesizing tungsten fluoride (B91410) oxides is a primary focus of ongoing research. Traditional synthesis techniques can be energy-intensive and may utilize hazardous precursors. mdpi.com Consequently, there is a significant push towards more sustainable and environmentally friendly approaches.
Key areas of exploration include:
Green Synthesis: Researchers are investigating the use of plant-based extracts and biopolymers as sustainable reagents or stabilizing agents. researchgate.netresearchgate.net For example, a single-step fabrication of tungsten oxide nanoflakes (WO3 NFs) has been demonstrated using Terminalia arjuna bark extract, which provides bioactive phytoconstituents that aid in the nucleation and growth of the material. mdpi.com This approach is noted for being inexpensive, less time-consuming, and amenable to large-scale production. mdpi.com
Hydrothermal Methods: The hydrothermal method is recognized as a simple and versatile route for synthesizing inorganic nanomaterials from aqueous solutions. frontiersin.org It offers advantages such as the use of low-cost raw materials and the ability to produce fine particles. researchgate.net
Novel Precursors and Synthons: The reaction of tungsten hexafluoride (WF6) with bis(trimethylsilyl) ether (O(SiMe3)2) yields tungsten oxide tetrafluoride (WOF4), which serves as a convenient synthon for preparing a variety of tungsten oxide fluoride complexes with different ligands. researchgate.net This pathway opens up possibilities for creating more complex and tailored molecular structures.
Facile One-Step Processes: A major goal is the development of simple, one-step synthesis methods that are efficient and easily scalable. mdpi.com An example outside of direct oxyfluoride synthesis, but relevant to tungsten chemistry, is the one-step nitridation-decomposition method for creating nanosized tungsten powder from tungsten trioxide (WO3). mdpi.com Such innovative routes could be adapted for tungsten fluoride oxide production.
The overarching aim is to move away from methods that require high energy input or produce harmful byproducts, toward scalable processes that are both cost-effective and sustainable. mdpi.comresearchgate.net
Advanced In-Situ Characterization of Dynamic Processes
Understanding the dynamic behavior of tungsten fluoride oxides during their formation and operation is critical for optimizing their properties and ensuring device reliability. Advanced in-situ characterization techniques are indispensable for observing these processes in real-time.
Probing Phase Transitions: In-situ X-ray diffraction (XRD) and Raman spectroscopy are powerful tools for investigating the complex phase transformations that tungsten oxides undergo with changes in temperature or pressure. researchgate.netroyalsocietypublishing.org For instance, in-situ XRD has been used to track the sequential phase transitions of WO3 nanoparticles from monoclinic to orthorhombic and then to tetragonal structures upon heating. researchgate.netroyalsocietypublishing.org
Real-Time Monitoring: These techniques allow researchers to monitor the evolution of crystal structures and identify the precise conditions under which phase changes occur. researchgate.netresearchgate.net This information is vital for defining the stable operating conditions for devices based on these materials. researchgate.netroyalsocietypublishing.org Raman spectroscopy is particularly sensitive to changes in the bonding between tungsten and oxygen atoms, making it effective for revealing structural transitions that may be difficult to distinguish with XRD alone. royalsocietypublishing.org
Guiding Material Design: The fundamental insights gained from in-situ studies can unlock the mechanisms behind these transformations, offering crucial guidance for the rational design and development of future tungsten oxide-based technologies. researchgate.netroyalsocietypublishing.org
Predictive Modeling and Data-Driven Computational Design Approaches
Computational methods are becoming increasingly central to the discovery and design of new materials, offering the potential to dramatically accelerate the pace of research.
First-Principles Calculations: Techniques like Density Functional Theory (DFT) are employed to investigate the fundamental structural and thermodynamic properties of tungsten oxides and their fluorinated derivatives. researchgate.netmaterialsmodeling.org These calculations can predict phase stability, the energetics of defect formation, and reaction mechanisms, providing a theoretical foundation for experimental findings. researchgate.netmaterialsmodeling.org
Data-Driven Discovery: Data-driven science is emerging as a new paradigm in materials research, using machine learning and artificial intelligence to extract knowledge from large, complex datasets. jhu.edutum.de This approach can identify promising new materials that might be missed by traditional methods. researchgate.net
Accelerated Design Cycles: By developing novel frameworks that leverage Natural Language Processing (NLP) to learn from the existing scientific literature and machine learning models to predict properties, researchers can create a high-throughput virtual screening process. jhu.eduresearchgate.net This allows for the rapid evaluation of vast numbers of candidate materials, narrowing the field for experimental validation. researchgate.net Bayesian neural networks (BNNs) and other advanced machine learning architectures can fuse data from multiple sources to predict material properties with quantified uncertainty, guiding the design of new compositions and synthesis processes. jhu.edu
Integration into Multifunctional Hybrid Materials and Architectures
A significant frontier in this compound research is their incorporation into hybrid materials to create multifunctional systems with enhanced or novel properties. nih.gov
Polymer-Oxide Hybrids: Tungsten oxide-based materials have been successfully integrated with polymers to form hybrid composites. frontiersin.org For example, blending tungsten oxides with polyvinylidene fluoride (PVDF) or polyurethane has been explored for applications such as electrospun nanofibrous membranes and photothermal materials. frontiersin.orgresearchgate.net
Layered Organic-Inorganic Structures: Researchers have synthesized layered hybrid materials by intercalating organic molecules, such as diaminoalkanes, between tungsten oxide layers. arxiv.org This approach allows for the tuning of electronic and physical properties by altering the nature and length of the organic "spacer" molecule. arxiv.org
Nanostructured Architectures: The fabrication of complex architectures, such as porous nanofibers, is another promising direction. rsc.org Porous WO3 nanofibers have been synthesized by using electrospun polyvinylpyrrolidone (B124986) (PVP) as a template, which is subsequently removed by annealing. rsc.org These high-surface-area structures have shown excellent performance in gas sensing applications. rsc.org The goal is to combine the unique characteristics of tungsten fluoride oxides with other materials to develop advanced functional systems for electronics, catalysis, and sensing. nih.gov
Addressing Performance Limitations and Stability Issues
Despite their promise, tungsten fluoride oxides face challenges related to their performance and long-term stability that must be addressed for practical application.
Chemical and Structural Stability: The stability of these materials is a primary concern. Tungsten hexafluoride (WF6) is known to react with water, leading to the formation of tungsten oxyfluorides and eventually tungsten trioxide (WO3). wikipedia.org Furthermore, computational studies using first-principles calculations have suggested that WO3 can be dynamically unstable under certain conditions. materialsmodeling.org Understanding and controlling these stability issues and phase transitions are crucial for ensuring the longevity and reliability of any device. researchgate.netroyalsocietypublishing.org
Conductivity Limitations: In applications such as supercapacitors, the inherently low electrical conductivity of stoichiometric WO3 can be a performance bottleneck. frontiersin.org Research has shown that creating oxygen-deficient structures (WO3-x) can enhance electrical conductivity due to the presence of multiple tungsten oxidation states (W+5 and W+6). frontiersin.org
Reactive Byproducts: During synthesis, particularly in chemical vapor deposition (CVD) processes involving hydrogen reduction of WF6, the aggressive nature of byproducts like hydrogen fluoride (HF) poses a significant challenge. wikipedia.org HF can etch most materials, necessitating careful management and the use of protective buffer layers in applications like semiconductor manufacturing. wikipedia.org
Scalability of Synthesis and Fabrication for Industrial Implementation
For tungsten fluoride oxides to transition from the laboratory to industrial applications, the development of scalable and cost-effective synthesis and fabrication processes is essential.
Large-Scale Synthesis Methods: Researchers are actively developing methods that can be scaled up for mass production. Hot-filament chemical vapor transport, for example, has been demonstrated as a versatile method for the large-scale synthesis of tungsten oxide nanowire arrays. bohrium.comlouisville.edu The potential to inexpensively produce gram quantities of nanomaterials is a key driver of this research. louisville.edu
Process Efficiency and Cost: The economic viability of any new material hinges on the cost and efficiency of its production. researchgate.net There is a focus on simplifying processes, such as developing one-step synthesis routes, and using low-cost, abundant raw materials. mdpi.comresearchgate.net Green synthesis methods are particularly attractive in this regard due to their potential for large-scale production and ease of handling. mdpi.com
Industrial Integration: The primary industrial application of tungsten fluoride is the use of WF6 in the semiconductor industry for creating tungsten interconnects via CVD. wikipedia.orgtungstate.net Any new this compound material intended for widespread use must have a clear and scalable pathway to fabrication that can be integrated into existing or new industrial workflows. The sustainability of the entire tungsten industry chain, from mining to processing, is also a critical consideration for long-term industrial implementation. frontiersin.org
Q & A
Q. What methodologies evaluate the role of this compound in enzymatic processes (e.g., carboxylic acid reduction)?
Q. Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
